Isobutylhydroxylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H11NO |
|---|---|
Molecular Weight |
89.14 g/mol |
IUPAC Name |
N-(2-methylpropyl)hydroxylamine |
InChI |
InChI=1S/C4H11NO/c1-4(2)3-5-6/h4-6H,3H2,1-2H3 |
InChI Key |
NDCGVLJXFQKXOF-UHFFFAOYSA-N |
SMILES |
CC(C)CNO |
Canonical SMILES |
CC(C)CNO |
Origin of Product |
United States |
Foundational & Exploratory
Isobutylhydroxylamine: Structural Dynamics, Biosynthetic Mechanisms, and Synthetic Applications
Executive Summary
Isobutylhydroxylamine (IBHA) is a highly versatile chemical entity that occupies a dual role in modern chemical biology and drug discovery. Depending on its isomeric form—specifically, whether the isobutyl group is attached to the nitrogen (N-isobutylhydroxylamine ) or the oxygen (O-isobutylhydroxylamine )—the molecule serves either as a critical intermediate in the biosynthesis of natural azoxy antibiotics or as a potent reagent for generating oxime-based targeted therapeutics. This technical guide synthesizes the structural properties, enzymatic pathways, and synthetic methodologies associated with both isomers, providing a comprehensive framework for researchers leveraging these compounds in drug development.
Chemical Identity and Structural Profiling
To effectively utilize isobutylhydroxylamine, one must first distinguish between its N- and O-alkylated isomers. While they share the same molecular weight and basic elemental composition, their topological polar surface areas (TPSA), reactivities, and applications differ significantly.
N-Isobutylhydroxylamine is primarily recognized as a bacterial metabolite produced by Streptomyces viridifaciens[1]. Conversely, O-Isobutylhydroxylamine is predominantly utilized in synthetic organic chemistry, typically stabilized and supplied as a hydrochloride salt to prevent premature oxidation and degradation[2].
Table 1: Comparative Physicochemical Properties
| Property | N-Isobutylhydroxylamine | O-Isobutylhydroxylamine (Free Base) | O-Isobutylhydroxylamine HCl |
| IUPAC Name | N-(2-methylpropyl)hydroxylamine | O-(2-methylpropyl)hydroxylamine | O-(2-methylpropyl)hydroxylamine hydrochloride |
| PubChem CID | 9543329[1] | 536422[2] | 12696238[3] |
| CAS Number | 64930-17-2[1] | 5618-62-2[2] | 6084-58-8 |
| Molecular Formula | C₄H₁₁NO[1] | C₄H₁₁NO[2] | C₄H₁₂ClNO[3] |
| Molecular Weight | 89.14 g/mol [1] | 89.14 g/mol [2] | 125.60 g/mol [3] |
| SMILES | CC(C)CNO[1] | CC(C)CON[2] | CC(C)CON.Cl[3] |
| Physical State | Liquid (typically) | Liquid (typically) | Crystalline Powder (White/Yellow)[3][4] |
| Melting Point | N/A | N/A | 129 °C[3][4] |
Biological Significance: The Valanimycin Biosynthetic Pathway
In the realm of natural products, N-isobutylhydroxylamine is a pivotal intermediate in the biosynthesis of valanimycin , an azoxy antibiotic exhibiting notable antitumor and antibacterial properties[5][6]. The pathway originates from L-valine and L-serine, converging through highly specialized enzymatic machinery[5][7].
Mechanistic Insight: The Role of VlmH and VlmA
The oxidation of isobutylamine (IBA) to N-isobutylhydroxylamine (IBHA) is catalyzed by Isobutylamine N-hydroxylase (VlmH) , a class D flavin-dependent monooxygenase (FMO)[6][7]. VlmH utilizes reduced flavin (FADH₂) to insert an oxygen atom into IBA[6]. Subsequently, the VlmA protein catalyzes an extraordinary biochemical step: the transfer of an L-seryl residue directly from seryl-tRNA to the hydroxyl group of IBHA, forming O-seryl-isobutylhydroxylamine[8]. This is a rare example of an aminoacyl-tRNA participating in secondary metabolite biosynthesis rather than ribosomal protein synthesis[8].
Fig 1: Biosynthetic pathway of valanimycin highlighting the VlmH-catalyzed formation of IBHA.
Protocol 1: Enzymatic Assay for VlmH Activity
To study or engineer this pathway, researchers must quantify VlmH activity. The following self-validating spectrophotometric assay measures the reduction of Fe(III) by the enzymatically generated hydroxylamine product[6].
Causality & Logic: Because VlmH cannot reduce FAD on its own, an auxiliary NAD(P)H:FAD oxidoreductase system must be included to supply FADH₂[7]. The assay relies on the specific chemical reactivity of the N-hydroxylamine product to reduce Fe³⁺ to Fe²⁺, which then forms a highly conjugated, deeply colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), allowing precise spectrophotometric quantification[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 μM FAD, 1 mM NADH, and a catalytic amount of NAD(P)H:FAD oxidoreductase.
-
Substrate Addition: Introduce isobutylamine (IBA) to a final concentration of 5 mM.
-
Enzyme Initiation: Add purified VlmH (approx. 2-5 μg) to initiate the reaction. Incubate at 25°C for 30 minutes[6].
-
Quenching & Complexation: Quench the reaction by adding an equal volume of an acidic detection solution containing 1 mM FeCl₃ and 2 mM TPTZ in 0.1 M acetate buffer (pH 4.0).
-
Validation & Measurement: Incubate for 5 minutes at room temperature. A successful reaction will self-validate by turning deep blue. Measure the absorbance at 593 nm.
-
Quantification: Calculate the concentration of N-isobutylhydroxylamine produced using a standard curve generated from synthetic IBHA.
Synthetic Utility in Drug Development
In synthetic medicinal chemistry, O-Isobutylhydroxylamine Hydrochloride is a highly sought-after reagent for generating O-isobutyl oximes. These motifs are critical in enhancing the lipophilicity, metabolic stability, and target affinity of small-molecule drugs. A prominent recent application is the synthesis of covalent inhibitors targeting the YAP/TAZ-TEAD oncoprotein complex, which is implicated in glioblastoma, gastric cancer, and mesothelioma[9].
Fig 2: Chemical synthesis workflow for O-isobutyl oxime-based TEAD inhibitors.
Protocol 2: Synthesis of O-Isobutyl Oxime Intermediates
This protocol details the condensation of a ketone/aldehyde precursor (e.g., N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acrylamide) with O-isobutylhydroxylamine HCl[9].
Causality & Logic: O-isobutylhydroxylamine is supplied as a hydrochloride salt to prevent degradation. However, the nucleophilicity of the amine nitrogen is completely suppressed when protonated. Sodium acetate (AcONa) is added to act as a mild base, liberating the free amine in situ while buffering the solution to a slightly acidic pH (approx. 4.5 - 5.5). This specific pH range is mathematically optimal: it is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but basic enough to ensure a sufficient concentration of the unprotonated, nucleophilic hydroxylamine.
Step-by-Step Methodology:
-
Reaction Assembly: To a round-bottom flask, add the ketone precursor (e.g., 1.39 mmol) and absolute ethanol (15 mL) to ensure complete solvation[9].
-
Reagent Addition: Add O-isobutylhydroxylamine HCl (3.48 mmol, 2.5 equivalents) to drive the equilibrium toward product formation[9].
-
Buffering: Add Sodium Acetate (AcONa) (6.97 mmol, 5.0 equivalents). The excess acetate ensures the pH remains strictly controlled throughout the reaction[9].
-
Thermal Activation: Equip the flask with a reflux condenser and stir the mixture at 70°C for 6 hours[9].
-
In-Process Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the ketone starting material validates the completion of the condensation.
-
Workup & Isolation: Cool the reaction to room temperature and pour it into distilled water (50 mL). Acidify carefully with 1N HCl to precipitate the product or extract it using ethyl acetate (3 x 20 mL)[9]. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Handling, Stability, and Safety
O-Isobutylhydroxylamine Hydrochloride is a stable crystalline solid under proper conditions but requires strict adherence to safety protocols.
-
Storage: Keep containers tightly closed in a dry, well-ventilated area under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.
-
Hazards: The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[4].
-
PPE: Handling requires standard protective gloves, eye protection, and a well-ventilated fume hood (P280)[4]. In case of skin contact, wash with plenty of water (P302+P352)[4].
References
-
[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 9543329, N-(2-methylpropyl)hydroxylamine". PubChem. Available at:[Link]
-
[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 536422, O-Isobutylhydroxylamine". PubChem. Available at:[Link]
-
[9] Google Patents. "WO2022006548A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof". WIPO. Available at:
-
[8] Garg, R. P., et al. "Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA". Proc Natl Acad Sci U S A (PMC). Available at:[Link]
-
[5] MDPI. "Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity". MDPI. Available at:[Link]
-
[6] ScholarWorks. "Initial Studies of Isobutylamine N-Hydroxylase (vlmH), an Enzyme in the Valanimycin Biosynthetic Pathway". CSU ScholarWorks. Available at:[Link]
-
[7] EAWAG BBD/PPS. "Valanimycin Synthesis Pathway". ETH Zurich. Available at:[Link]
Sources
- 1. N-(2-methylpropyl)hydroxylamine | C4H11NO | CID 9543329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-Isobutylhydroxylamine | C4H11NO | CID 536422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. O-Isobutylhydroxylamine Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Initial Studies of Isobutylamine N-Hydroxylase (vlmH), an Enzyme in the Valanimycin Biosynthetic Pathway | ScholarWorks [scholarworks.calstate.edu]
- 7. Valanimycin Synthesis Pathway [eawag-bbd.ethz.ch]
- 8. Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2022006548A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof - Google Patents [patents.google.com]
Isobutylhydroxylamine CAS number and molecular weight
Isobutylhydroxylamine: Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Biosynthetic Applications
Executive Summary
In the landscape of advanced organic synthesis, metabolomics, and natural product biosynthesis, isobutylhydroxylamine occupies a unique and highly specialized niche. Unlike standard aliphatic amines, the presence of the hydroxylamine functional group (–NH–OH or –O–NH₂) imparts distinct nucleophilic and redox properties.
As a Senior Application Scientist, it is critical to distinguish between the two primary structural isomers utilized in research:
-
O-Isobutylhydroxylamine : Primarily utilized as an analytical derivatization agent in gas chromatography-mass spectrometry (GC-MS) and as a pharmaceutical reference standard.
-
N-Isobutylhydroxylamine : A highly reactive, transient intermediate integral to the biosynthesis of azoxy-containing natural products (such as the antibiotic valanimycin) and utilized in complex peptide synthesis when protected.
This whitepaper provides an authoritative breakdown of their physicochemical profiles, validated synthesis protocols, and mechanistic roles in both biological pathways and analytical workflows.
Physicochemical Profiling and Structural Data
The physical state of the compound dictates its utility. The free base of O-isobutylhydroxylamine is a volatile, flammable liquid with a strong ammonia-like odor[1]. Because precise molar quantification is difficult with volatile liquids, analytical and synthetic workflows almost exclusively utilize the hydrochloride salt (CAS 6084-58-8), which presents as a stable, weighable white crystalline powder[2].
Table 1: Quantitative and Structural Data of Isobutylhydroxylamine Variants
| Property | O-Isobutylhydroxylamine | O-Isobutylhydroxylamine HCl | N-Isobutylhydroxylamine |
| CAS Number | 5618-62-2[3] | 6084-58-8[2] | N/A (Transient) |
| Molecular Formula | C₄H₁₁NO | C₄H₁₂ClNO | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol [3] | 125.60 g/mol [2] | 89.14 g/mol |
| Physical State | Pale yellow liquid[1] | White crystalline powder[2] | Unstable intermediate |
| Primary Utility | API Reference Standard[4] | GC-MS Derivatization[5] | Biosynthetic Precursor[6] |
Biological Significance: The Azoxy Biosynthesis Pathway
The biological formation of nitrogen-nitrogen (N–N) and azoxy bonds is a rare evolutionary adaptation that yields highly potent bioactive compounds. N-isobutylhydroxylamine serves as a critical intermediate (designated as Intermediate 74) in the biosynthetic gene cluster (BGC) of valanimycin, an azoxy antibiotic[6].
Mechanistic Causality: The cascade begins with isobutylamine, which must be activated before N-N bond formation can occur. A two-component, flavin-dependent monooxygenase (VlmH/VlmR) selectively hydroxylates the primary amine to form N-isobutylhydroxylamine[6]. Because free hydroxylamines are prone to spontaneous degradation or disproportionation, the enzyme VlmA immediately catalyzes the condensation of N-isobutylhydroxylamine with seryl-tRNA. This forms an unstable ester intermediate, O-seryl-isobutylhydroxylamine, which acts as a primed substrate for the heme-like diiron-dependent oxygenase VlmB to finalize the azoxy bond[7],[6].
Figure 1: Enzymatic cascade of valanimycin biosynthesis utilizing N-isobutylhydroxylamine.
Chemical Synthesis & Derivatization Protocols
Protocol A: Chemical Synthesis of N-Isobutylhydroxylamine
To study the valanimycin pathway in vitro, researchers must chemically synthesize the unstable N-isobutylhydroxylamine. The following self-validating protocol utilizes a Schiff base (imine) intermediate to prevent over-oxidation of the primary amine[8].
Causality of Reagents: Benzaldehyde is used to temporarily protect the primary amine by forming an imine. Following controlled oxidation (typically via an oxaziridine intermediate), rigorous biphasic acid hydrolysis (TFA/HCl) cleaves the protecting group, selectively yielding the N-substituted hydroxylamine.
Step-by-Step Methodology:
-
Imine Formation: In a 50 mL round-bottom flask, dissolve 10.9 mmol of solid KOH in 20 mL of methanol. Add 10 mmol of isobutylamine and 11 mmol of benzaldehyde. Stir at room temperature (RT) for 16 hours.
-
Solvent Exchange: Evaporate the methanol under vacuum. Wash the suspension twice with methanol and redissolve in 16 mL of methanol. (Note: Oxidation to oxaziridine occurs here prior to cleavage).
-
Primary Cleavage: Add 30 mL of a CH₂Cl₂:TFA (1:1 v/v) mixture to the intermediate. Stir at RT for 1 hour, then evaporate under vacuum.
-
Secondary Hydrolysis: Add 9 mL of TFA, 1 mL of H₂O, and 20 mL of CH₂Cl₂. Stir in a 45°C water bath for 15 minutes to force the hydrolysis of the protected complex, then evaporate.
-
Extraction: Add 20 mL of CH₂Cl₂ and 30 mL of 1 N HCl. Stir for 3 hours at RT. The N-isobutylhydroxylamine partitions into the aqueous layer.
-
Validation: Evaporate the aqueous layer under vacuum. The expected yield is approximately 300 mg of N-isobutylhydroxylamine[8].
Protocol B: GC-MS Derivatization using O-Isobutylhydroxylamine HCl
In cancer metabolomics (e.g., profiling serine synthesis in triple-negative breast cancer), O-isobutylhydroxylamine hydrochloride is a premier derivatization agent[5].
Causality of Reagents: Endogenous metabolites containing carbonyl groups (keto-acids, aldehydes) are thermally labile and will degrade in a GC inlet. O-isobutylhydroxylamine acts as a nucleophile, converting these carbonyls into stable O-isobutyloximes. Pyridine is used as a solvent because it acts as an acid scavenger, driving the reaction forward. Subsequently, MTBSTFA is added to silylate active hydrogens (–OH, –NH₂). TBDMS derivatives (formed by MTBSTFA) are sterically hindered and highly resistant to hydrolysis compared to standard TMS derivatives, yielding superior chromatographic resolution and distinct [M-57]⁺ mass fragments[5],[9].
Step-by-Step Methodology:
-
Oxime Formation: To a completely dried cellular metabolite extract, add 70 μL of O-isobutylhydroxylamine hydrochloride solution (20 mg/mL dissolved in anhydrous pyridine)[5],[9].
-
First Incubation: Vortex briefly and incubate the mixture at 85°C for 20 minutes to ensure complete conversion of sterically hindered carbonyls into oximes.
-
Cooling: Allow the samples to return to room temperature to prevent the premature evaporation of the subsequent silylation reagent.
-
Silylation: Add 30 μL of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)[5].
-
Second Incubation: Re-incubate the sealed vials at 85°C for 60 minutes.
-
Validation & Analysis: Centrifuge the samples at 14,000 rpm (4°C) for 20 minutes to pellet any precipitated pyridine salts. Transfer the clear supernatant to an autosampler vial for immediate GC-MS injection[5].
Figure 2: Two-step GC-MS derivatization workflow for metabolomic profiling.
Applications in Drug Development
Beyond biosynthesis and analytics, isobutylhydroxylamine derivatives are heavily utilized in pharmaceutical manufacturing:
-
Solid-Phase Peptide Synthesis (SPPS): The derivative Fmoc-N-isobutyl-hydroxylamine (MW: 311.4 g/mol ) is utilized as a specialized protecting group. The Fmoc (9-fluorenylmethoxycarbonyl) moiety allows for selective reactions on complex molecules without interfering with other functional groups. Its primary advantage is its facile removal under mild basic conditions (e.g., using piperidine), which preserves the structural integrity of sensitive, novel peptide-based pharmaceuticals[10].
-
API Impurity Profiling: O-Isobutylhydroxylamine serves as a traceable reference standard for analytical method validation (AMV) and quality control (QC) during the synthesis and formulation stages of active pharmaceutical ingredients[4],[11].
References
-
Pharmaffiliates | O-Isobutylhydroxylamine (CAS 5618-62-2) | 3
-
Fisher Scientific | O-Isobutylhydroxylamine Hydrochloride 98.0+%, TCI America | 2
-
LookChem | O-(2-Methylpropyl)hydroxylamine | 1
-
Chem-Impex | Fmoc-N-isobutyl-hydroxylamine |10
-
Axios Research | O-Isobutyl Hydroxylamine - CAS - 6084-58-8 (HCl Salt) | 4
-
Journal of the American Chemical Society | Conserved Enzymatic Cascade for Bacterial Azoxy Biosynthesis | 7
-
ACS Catalysis | Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds | 6
-
JACS Supporting Information | A Conserved Enzymatic Cascade for Bacterial Azoxy Biosynthesis - Supporting Information | 8
-
PubMed Central (PMC) | ASS1 inhibits triple-negative breast cancer by regulating PHGDH stability and de novo serine synthesis | 5
-
eLife | Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration | 9
Sources
- 1. lookchem.com [lookchem.com]
- 2. O-Isobutylhydroxylamine Hydrochloride 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. O-Isobutyl Hydroxylamine - CAS - 6084-58-8 (HCl Salt) | Axios Research [axios-research.com]
- 5. ASS1 inhibits triple-negative breast cancer by regulating PHGDH stability and de novo serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Alleviation of neuronal energy deficiency by mTOR inhibition as a treatment for mitochondria-related neurodegeneration | eLife [elifesciences.org]
- 10. chemimpex.com [chemimpex.com]
- 11. sriramchem.com [sriramchem.com]
Isobutylhydroxylamine safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Isobutylhydroxylamine for Laboratory Professionals
As the use of novel reagents in drug discovery and chemical synthesis continues to expand, a thorough understanding of their potential hazards is paramount for ensuring laboratory safety. Isobutylhydroxylamine and its salts are valuable intermediates, but as derivatives of hydroxylamine, they possess a unique hazard profile that demands rigorous handling protocols. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for isobutylhydroxylamine, moving beyond mere compliance to foster a deep-seated culture of safety through scientific understanding.
Chemical Identification and Physicochemical Properties
Isobutylhydroxylamine is most commonly supplied as a hydrochloride salt (O-Isobutylhydroxylamine hydrochloride) to improve its stability.[1][2] The free base, while relevant to its reactivity, is less common commercially. Understanding the properties of the form being used is critical for a correct risk assessment.
| Property | O-Isobutylhydroxylamine | O-Isobutylhydroxylamine Hydrochloride |
| Synonyms | Iso-Butoxyamine, N-(2-methylpropyl)hydroxylamine | Isobutyloxyamine Hydrochloride |
| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO·HCl |
| Molecular Weight | 89.14 g/mol [3][4] | 125.60 g/mol [2] |
| CAS Number | 5618-62-2[3][5] | 6084-58-8[1][2] |
| Appearance | Colorless to pale yellow liquid[5] | White to very pale yellow crystal or powder[2] |
| Boiling Point | 118.4°C at 760 mmHg[5] | Not Available |
| Melting Point | Not Available | 126.0 to 130.0 °C[6] |
| Flash Point | 24.4°C[5] | Not Available |
| Density | 0.849 g/cm³[5] | Not Available |
Comprehensive Hazard Analysis and Toxicology
The primary hazards associated with O-Isobutylhydroxylamine hydrochloride stem from its irritant properties and acute toxicity upon exposure. The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.
GHS Classification
The compound is classified with the signal word "Warning" and is associated with several hazard statements.[2]
| GHS Classification | Hazard Statement (H-Code) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
Toxicological Profile: The "Why" Behind the Hazards
Simply knowing the H-statements is insufficient for a senior scientist; understanding the underlying toxicology is key to appreciating the required controls.
-
Irritation (Skin, Eyes, and Respiratory): As a hydrochloride salt, the compound can exhibit acidic properties, particularly in the presence of moisture, leading to chemical irritation of mucous membranes and skin.[7] Direct contact with the eyes can cause serious, potentially painful irritation and requires immediate and prolonged rinsing.[1][8] Inhalation of the dust can irritate the entire respiratory tract.[1][2]
-
Acute Toxicity: The toxicity profile ("harmful" rather than "fatal" or "toxic") indicates that significant exposure is required to cause severe systemic effects. However, this should not lead to complacency. Absorption through the skin, ingestion, or inhalation can lead to systemic effects.[1][7]
-
The Hydroxylamine Class Effect: While specific data for the isobutyl derivative is limited, the broader class of hydroxylamines is known to be capable of inducing methemoglobinemia. This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms like cyanosis (blue skin), headache, dizziness, and weakness.[9] Any personnel exhibiting these symptoms after potential exposure should be referred for immediate medical attention.[9]
A Risk-Based Approach: The Hierarchy of Controls
Effective safety management relies on a layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective control measures, with personal protective equipment (PPE) always considered the final line of defense.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. O-Isobutylhydroxylamine hydrochloride | 6084-58-8 [sigmaaldrich.com]
- 3. O-Isobutylhydroxylamine | C4H11NO | CID 536422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-methylpropyl)hydroxylamine | C4H11NO | CID 9543329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cas 5618-62-2,O-(2-Methylpropyl)hydroxylamine | lookchem [lookchem.com]
- 6. O-Isobutylhydroxylamine Hydrochloride | 6084-58-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. szabo-scandic.com [szabo-scandic.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. HYDROXYLAMINE [training.itcilo.org]
Isobutylhydroxylamine solubility in organic solvents
Solvation Dynamics of Isobutylhydroxylamine in Organic Solvents: A Technical Guide for Process Chemistry
As a Senior Application Scientist overseeing process chemistry and API scale-up, I frequently encounter synthetic bottlenecks rooted in poor solvent selection. Isobutylhydroxylamine (IBHA)—whether in its O-linked or N-linked regioisomeric form—is a highly versatile amphiphilic synthon. O-isobutylhydroxylamine is a critical building block in the development of targeted therapeutics, including HSP90 inhibitors[1][2] and YAP/TAZ-TEAD covalent oncoprotein inhibitors[3]. Conversely, N-isobutylhydroxylamine is a vital intermediate in the enzymatic biosynthesis of azoxy antibiotics like valanimycin[4][5].
Handling IBHA requires a deep understanding of its physical state. The free base is a volatile, flammable liquid (boiling point ~118.4°C, flash point 24.4°C)[6], making it prone to degradation and difficult to store. Consequently, it is predominantly utilized and isolated as a stable hydrochloride salt (IBHA·HCl). This phase duality creates a bifurcated solubility profile in organic solvents that dictates downstream experimental design.
Here, we will deconstruct the thermodynamic causality of IBHA solvation, provide a comparative data matrix, and outline a self-validating protocol for solubility screening.
Structural Chemistry & Solvation Thermodynamics
The solvation of IBHA is governed by the competing physical properties of its two distinct domains:
-
The Lipophilic Tail: The isobutyl group provides significant hydrophobic character, driving affinity for non-polar and moderately polar aprotic solvents.
-
The Polar Headgroup: The hydroxylamine moiety (-NHOH or -ONH2) is a potent hydrogen bond donor and acceptor.
When dealing with the IBHA·HCl salt, the organic solvent must possess a sufficiently high dielectric constant or strong hydrogen-bonding capacity to overcome the endothermic crystal lattice energy. Solvents like ethanol (EtOH) and methanol (MeOH) excel here because they stabilize both the protonated amine and the dissociated chloride anion[3]. Conversely, when extracting the uncharged free base from an aqueous or biological matrix, moderately polar aprotic solvents like dichloromethane (CH₂Cl₂) are optimal because they leverage dipole-dipole interactions without inducing emulsion formation[7].
Caption: Thermodynamic cycle of IBHA·HCl solvation in organic solvents.
Empirical Solubility Profiles in Organic Solvents
To facilitate rapid solvent selection for coupling reactions or extractions, I have summarized the solubility behavior of both the free base and the hydrochloride salt across standard organic solvent classes.
| Solvent Class | Solvent | IBHA Free Base Solubility | IBHA·HCl Salt Solubility | Mechanistic Rationale |
| Polar Protic | Ethanol (EtOH) | Miscible | High (>50 mg/mL) | Strong H-bond donation/acceptance stabilizes the chloride anion and protonated amine. Ideal for high-temp coupling[3]. |
| Polar Protic | Methanol (MeOH) | Miscible | High (>50 mg/mL) | Lower steric hindrance than EtOH allows tighter solvation shells. Frequently used as a co-solvent in extractions[7]. |
| Polar Aprotic | Dichloromethane (CH₂Cl₂) | High | Low (<5 mg/mL) | Excellent for free base extraction due to dipole-dipole interactions; lacks the ability to solvate the ionic lattice[7]. |
| Polar Aprotic | Tetrahydrofuran (THF) | High | Moderate (~10 mg/mL) | The ether oxygen acts as an H-bond acceptor for the -NH₃⁺ group, but the solvent lacks anion stabilization capabilities. |
| Non-Polar | Hexanes | Moderate | Insoluble | The hydrophobic isobutyl tail provides affinity for the free base, but the non-polar environment completely rejects the ionic salt. |
Application in API Synthesis: Field-Proven Insights
Understanding these solubility profiles is not merely an academic exercise; it directly dictates process yield.
Case Study 1: YAP/TAZ-TEAD Inhibitor Synthesis In the synthesis of covalent oncoprotein inhibitors, O-isobutylhydroxylamine HCl must be coupled with an acrylamide derivative. This reaction is optimally performed in ethanol at 70°C with sodium acetate (AcONa)[3]. Causality: Ethanol provides the perfect thermodynamic environment. It completely dissolves the IBHA·HCl salt and the AcONa base, facilitating the in situ generation of the reactive free base while maintaining a homogenous reaction mixture, thereby preventing localized concentration gradients that lead to side reactions.
Case Study 2: Biocatalytic Extraction of N-IBHA During the enzymatic cascade biosynthesis of azoxy compounds, N-isobutylhydroxylamine is generated in an aqueous buffer[4][7]. To isolate it, a biphasic extraction using CH₂Cl₂ and trifluoroacetic acid (TFA) , followed by methanol washes, is employed[7]. Causality: CH₂Cl₂ selectively partitions the uncharged free base away from the aqueous enzymatic salts. Methanol is subsequently used because it prevents emulsion formation and stabilizes the highly polar hydroxylamine headgroup during concentration under vacuum.
Self-Validating Experimental Protocol for Solubility Determination
When transitioning a novel IBHA derivative into scale-up, literature values are insufficient; empirical solubility must be determined. I mandate the following self-validating isothermal shake-flask protocol for all my teams to prevent false positives caused by kinetic supersaturation or solvent evaporation.
Step 1: Solvent Saturation
-
Action: Add a 20% visual excess of IBHA·HCl solid to 5.0 mL of the target anhydrous organic solvent in a sealed borosilicate vial.
-
Causality: Maintaining a visible solid phase ensures the system is pushed to its thermodynamic limit. This guarantees we are measuring true equilibrium solubility rather than a transient kinetic dissolution rate.
Step 2: Isothermal Equilibration
-
Action: Agitate the suspension in an orbital shaker at exactly 25.0°C (±0.1°C) for 24 to 48 hours.
-
Causality: Strict temperature control prevents thermal fluctuations that could cause the compound to dissolve and rapidly crash out, creating amorphous precipitates that skew solubility readings.
Step 3: Phase Separation
-
Action: Centrifuge the mixture at 10,000 rpm for 15 minutes at 25°C. Do not use syringe filters.
-
Causality: Amphiphilic molecules like IBHA can adsorb onto the polymer matrices of syringe filters (e.g., PTFE or Nylon), artificially lowering the measured concentration in the filtrate. Centrifugation cleanly separates the phases without introducing foreign surface areas.
Step 4: Quantification & Solid-State Validation (The Self-Validating Step)
-
Action: Dilute the supernatant into a compatible mobile phase and quantify via HPLC-UV. Simultaneously, recover the residual solid from the centrifuge tube, dry it, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: If the solvent induced a salt disproportionation (e.g., stripping the HCl and leaving the free base) or a polymorph change, the solubility value is functionally useless for process chemistry. Confirming the residual solid is still the intact IBHA·HCl crystal lattice validates the entire assay.
Caption: Self-validating isothermal workflow for determining IBHA solubility.
Sources
- 1. US8618290B2 - HSP90 inhibitors - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. WO2022006548A1 - Inhibitors of yap/taz-tead oncoproteins, synthesis and use thereof - Google Patents [patents.google.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. par.nsf.gov [par.nsf.gov]
- 6. lookchem.com [lookchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Isobutylhydroxylamine mechanism of action in biological systems
An In-Depth Technical Guide to the Mechanism of Action of Isobutylhydroxylamine in Biological Systems
Abstract
Isobutylhydroxylamine, a naturally occurring N-substituted hydroxylamine, serves as a pivotal intermediate in microbial secondary metabolism and represents a scaffold of significant interest for synthetic and pharmacological development. While its most definitively characterized role is within the biosynthetic pathway of the azoxy-antibiotic valanimycin, its chemical nature as a hydroxylamine derivative implicates it in broader biological activities, including the potential inhibition of essential enzymes and the generation of reactive nitrogen species. This technical guide provides a comprehensive analysis of the known and potential mechanisms of action of isobutylhydroxylamine. We will dissect its role in the multi-enzyme cascade of valanimycin synthesis, explore its potential as a modulator of cellular redox state through nitroxyl (HNO) generation, and discuss its plausible function as an inhibitor of ribonucleotide reductase. This document is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding of this versatile molecule.
Introduction: The Chemical and Biological Context of Isobutylhydroxylamine
Isobutylhydroxylamine (IUPAC name: N-(2-methylpropyl)hydroxylamine) is a simple alkylhydroxylamine with the chemical formula C₄H₁₁NO.[1][2] It is a known bacterial metabolite produced by Streptomyces viridifaciens.[1] The core of its reactivity lies in the nucleophilic hydroxylamine moiety (-NHOH), which enables it to participate in a variety of biochemical transformations.[3] While it serves as a crucial building block in the biosynthesis of the natural product valanimycin, the broader class of N-substituted hydroxylamines has been investigated for a range of pharmacological activities, including antibacterial and anti-cancer properties.[3] This guide will elucidate the mechanisms that underpin these diverse biological roles.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | [1][4] |
| Molecular Weight | 89.14 g/mol | [1][4] |
| CAS Number | 64930-17-2 | [1] |
| Key Functional Group | Hydroxylamine (-NHOH) | [3] |
| Known Biological Source | Streptomyces viridifaciens | [1] |
Definitive Mechanism: A Key Intermediate in Valanimycin Biosynthesis
The most rigorously characterized biological role of isobutylhydroxylamine is as a precursor in the enzymatic synthesis of valanimycin, a naturally occurring antibiotic with a rare azoxy functional group, produced by Streptomyces viridifaciens.[5] The biosynthetic pathway is a remarkable multi-step enzymatic cascade that highlights nature's ability to construct complex, biologically active molecules.[3]
The process begins with the amino acid L-valine, which is decarboxylated to isobutylamine. A monooxygenase then catalyzes the N-hydroxylation of isobutylamine to form isobutylhydroxylamine.[3] From here, a series of novel enzymatic reactions occur:
-
Acyl Transfer: The enzyme VlmA, an aminoacyl-tRNA transferase, catalyzes a nucleophilic attack from the hydroxyl group of isobutylhydroxylamine onto the ester linkage of L-seryl-tRNA. This reaction displaces the tRNA and forms an ester intermediate, O-(L-seryl)-isobutylhydroxylamine. This is a significant finding, as it provides a rare example of an aminoacyl-tRNA being directly involved in antibiotic biosynthesis.[5]
-
N-N Bond Formation: In an unprecedented step for natural product biosynthesis, the membrane protein VlmO, along with a putative hydrazine synthetase (ForJ), catalyzes the conversion of the O-seryl intermediate into a hydrazine derivative, N-(isobutylamino)-L-serine. This enzymatic step represents a novel mechanism for forming a nitrogen-nitrogen single bond.[3][6][7][8]
-
Azoxy Group Formation: The non-heme diiron enzyme VlmB catalyzes a four-electron oxidation of the N-N single bond in the hydrazine intermediate to form the final azoxy group.[6][8]
-
Final Maturation: The pathway is completed by the actions of a kinase (VlmJ) and a lyase (VlmK), which perform the final maturation steps to yield valanimycin.[3][8]
Figure 1: The biosynthetic pathway of Valanimycin.
Potential Pharmacological Mechanisms of Action
Beyond its defined role in microbial metabolism, the chemical structure of isobutylhydroxylamine suggests several potential mechanisms of action relevant to pharmacology and drug development. These are largely extrapolated from the known activities of the broader class of N-substituted hydroxylamines.
Generation of Reactive Nitrogen Species (RNS): A Nitroxyl (HNO) Donor
A compelling potential mechanism is the bioactivation of isobutylhydroxylamine to produce nitroxyl (HNO), the one-electron reduced and protonated congener of nitric oxide (NO).[9] Heme proteins, such as peroxidases, can utilize hydrogen peroxide (H₂O₂) to oxidize hydroxylamines to HNO.[3][4]
HNO has a unique chemical biology distinct from NO.[1] One of its hallmark reactions is the rapid and efficient interaction with soft nucleophiles, particularly thiols (R-SH), such as those in cysteine residues of proteins or in glutathione (GSH).[1] This reaction proceeds through an N-hydroxysulfenamide intermediate, which can then rearrange via dehydration to form a stable, and biologically irreversible, sulfinamide (R-S(O)NH₂).[10][11]
This modification of critical protein thiols can profoundly alter protein function, representing a potent signaling mechanism. The irreversible nature of the sulfinamide adduct contrasts with many other redox-based post-translational modifications, suggesting that HNO-mediated signaling could have long-lasting or terminal effects on cellular processes.
Figure 2: Proposed bioactivation pathway of Isobutylhydroxylamine.
Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductases (RNRs) are essential enzymes in all living organisms that catalyze the conversion of ribonucleotides to the deoxyribonucleotides required for DNA synthesis and repair.[12][13] Due to their critical role in cell proliferation, RNRs are a well-established target for anti-cancer and antibacterial agents.[13][14]
The class Ia RNRs, found in bacteria and humans, utilize a di-iron center to generate a stable tyrosyl free radical, which is essential for the reduction reaction.[13] Certain N-substituted hydroxylamines are known to act as RNR inhibitors, with hydroxyurea being a classic clinical example.[14][15] These inhibitors function by quenching this essential tyrosyl radical, thereby halting the catalytic cycle and depleting the cell of the dNTPs necessary for DNA replication.[14] It is plausible that isobutylhydroxylamine could act via a similar mechanism, making it a candidate for development as an anti-proliferative agent.
Experimental Methodologies
To investigate the mechanisms described above, specific and robust experimental protocols are required. The following sections detail validated methodologies for assessing the key biological activities of isobutylhydroxylamine.
Protocol 1: In Vitro Assay for VlmA-Catalyzed Acyl Transfer
This protocol is designed to measure the VlmA-catalyzed transfer of L-serine from its charged tRNA carrier to isobutylhydroxylamine, based on the methodology described in studies of valanimycin biosynthesis.[5]
Objective: To quantify the enzymatic activity of VlmA by measuring the formation of radiolabeled O-seryl-isobutylhydroxylamine.
Materials:
-
Purified VlmA enzyme.
-
Purified seryl-tRNA synthetase (e.g., VlmL or SvsR).[5]
-
Total tRNA (from E. coli or Streptomyces).
-
[¹⁴C]-L-serine (or [³H]-L-serine).
-
Isobutylhydroxylamine.
-
ATP, MgCl₂.
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
Trichloroacetic acid (TCA), 10%.
-
Scintillation fluid and vials.
Procedure:
-
Preparation of [¹⁴C]-L-seryl-tRNA:
-
In a reaction tube, combine reaction buffer, ATP (2 mM), [¹⁴C]-L-serine (to a final specific activity), total tRNA (1-2 mg/mL), and purified seryl-tRNA synthetase.
-
Incubate at 37°C for 20 minutes to charge the tRNA with radiolabeled serine.
-
Place on ice to stop the reaction. This mixture is used directly in the next step.
-
-
VlmA-Catalyzed Transfer Reaction:
-
Set up reaction tubes containing reaction buffer and varying concentrations of isobutylhydroxylamine (e.g., 0-10 mM). Include a no-VlmA control.
-
Initiate the reaction by adding a fixed amount of the prepared [¹⁴C]-L-seryl-tRNA and purified VlmA enzyme.
-
Incubate at 30°C for a defined time course (e.g., 0, 5, 10, 20 minutes).
-
-
Quantification of Product:
-
Stop the reaction by adding an equal volume of cold 10% TCA. This precipitates the remaining [¹⁴C]-L-seryl-tRNA. The product, O-[¹⁴C]-seryl-isobutylhydroxylamine, is soluble in TCA.
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated tRNA.
-
Carefully transfer a known volume of the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed (in pmol) based on the specific activity of the [¹⁴C]-L-serine and the counts per minute (CPM) in the TCA-soluble fraction.
-
Plot product formation over time to determine the initial reaction velocity. Kinetic parameters (Kₘ for isobutylhydroxylamine, k꜀ₐₜ) can be determined by varying substrate concentrations.
-
Protocol 2: Assay for Detecting Nitroxyl (HNO) Production
This protocol uses a trapping method to selectively detect the release of free HNO from the enzymatic oxidation of isobutylhydroxylamine, based on established methods for HNO detection.[3][4]
Objective: To determine if isobutylhydroxylamine can be oxidized to HNO by a heme-peroxidase system by trapping HNO with glutathione (GSH) and quantifying the specific sulfinamide product (GS(O)NH₂).
Materials:
-
Horseradish peroxidase (HRP).
-
Hydrogen peroxide (H₂O₂).
-
Isobutylhydroxylamine.
-
Glutathione (GSH).
-
Reaction Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).
-
Standards for GSH, GSSG (glutathione disulfide), and ideally, a synthesized standard for the isobutyl-sulfinamide adduct for retention time confirmation.
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine reaction buffer, HRP (e.g., 1 µM), and GSH (e.g., 1 mM).
-
Add isobutylhydroxylamine to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding a small volume of H₂O₂ (e.g., to a final concentration of 100 µM).
-
Controls are critical:
-
No HRP
-
No H₂O₂
-
No isobutylhydroxylamine
-
No GSH (to measure background nitrite/nitrate formation)
-
-
-
Incubation and Sample Preparation:
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent (e.g., catalase to remove excess H₂O₂) or by immediate preparation for HPLC (e.g., acidification or addition of a derivatizing agent if required).
-
Filter the samples through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a gradient elution method suitable for separating GSH, GSSG, and the more polar sulfinamide product.
-
Monitor the elution profile at a wavelength appropriate for thiols/disulfides or use mass spectrometry for definitive identification and quantification of the sulfinamide product based on its specific mass-to-charge ratio.
-
-
Data Analysis:
-
Quantify the peak area corresponding to the sulfinamide product.
-
The formation of the sulfinamide adduct specifically in the complete reaction mixture (and its absence in the controls) provides strong evidence for the production of free HNO.
-
Conclusion and Future Directions
Isobutylhydroxylamine stands as a molecule with a dual identity. Its role in the valanimycin biosynthetic pathway is a showcase of elegant and unusual enzymatic chemistry, particularly the novel use of aminoacyl-tRNA in secondary metabolism and the enzymatic formation of an N-N bond.[3][5] Concurrently, its chemical nature as an N-substituted hydroxylamine positions it as a potential pharmacological agent. The capacity to generate the potent signaling molecule HNO and the potential to inhibit the essential enzyme RNR are promising avenues for therapeutic exploration.
Future research should focus on several key areas:
-
Direct Evidence: While plausible, the inhibition of RNR by isobutylhydroxylamine requires direct experimental validation, including determination of inhibition constants (Kᵢ) and the specific mechanism of radical quenching.
-
Cellular HNO Production: Confirming that isobutylhydroxylamine can be oxidized to HNO within a cellular context and identifying the specific endogenous peroxidases responsible would be a critical step in validating this mechanism of action.
-
Structure-Activity Relationships: Synthesizing and testing derivatives of isobutylhydroxylamine could optimize its activity as either an RNR inhibitor or a targeted HNO donor, potentially leading to the development of novel antibacterial or anti-cancer therapeutics.
By bridging the fields of natural product biosynthesis and redox biology, the continued study of isobutylhydroxylamine and its derivatives promises to yield fundamental insights and potential therapeutic applications.
References
- Isobutylhydroxylamine - Benchchem.
-
Garg, R. P., & Parry, R. J. (2004). Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA. Proceedings of the National Academy of Sciences, 101(43), 15283–15288. [Link]
-
Donzelli, S., Espey, M. G., Flores-Santana, W., Switzer, C. H., Yeh, G. C., Huang, J., Stuehr, D. J., King, S. B., Miranda, K. M., & Wink, D. A. (2008). Generation of nitroxyl by heme protein-mediated peroxidation of hydroxylamine but not N-hydroxy-L-arginine. Free Radical Biology and Medicine, 45(5), 578–584. [Link]
-
PubChem. (n.d.). N-(2-methylpropyl)hydroxylamine. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
PubChem. (n.d.). O-Isobutylhydroxylamine. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
Sha, X., & Xian, M. (2013). Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation. Antioxidants & Redox Signaling, 19(14), 1735-1748. [Link]
-
CAS No : 5618-62-2 | Product Name : O-Isobutylhydroxylamine | Pharmaffiliates. [Link]
-
Toscano, J. P., et al. (2012). Development of N-substituted hydroxylamines as efficient nitroxyl (HNO) donors. Journal of the American Chemical Society, 134(4), 1962–1965. [Link]
-
Chen, Y., et al. (2024). Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of Its Characteristic Azoxy Moiety. Angewandte Chemie International Edition, 63(2), e202315844. [Link]
-
Chen, Y., et al. (2024). Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of Its Characteristic Azoxy Moiety. Angewandte Chemie International Edition. [Link]
-
Chen, Y., et al. (2024). Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of Its Characteristic Azoxy Moiety. PubMed. [Link]
-
O-Isobutylhydroxylamine hydrochloride, 98% - 3ASenrise. [Link]
-
Toscano, J. P., et al. (2016). Development of N-Substituted Hydroxylamines as Efficient Nitroxyl (HNO) Donors. Figshare. [Link]
-
Cotruvo, J. A. Jr., & Stubbe, J. (2011). Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets. Annual Review of Biochemistry, 80, 237–269. [Link]
-
Wisitpitthaya, S., et al. (2016). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. Molecules, 21(9), 1184. [Link]
-
Artim, C. M., et al. (2023). Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl. ACS Chemical Biology, 18(12), 2735–2743. [Link]
-
Isobutylhydroxylamine (C4H11NO) - PubChemLite. [Link]
-
Lichter, D. A., et al. (2012). Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. Frontiers in Oncology, 1, 57. [Link]
-
Artim, C. M., et al. (2023). Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl. PubMed. [Link]
-
Ribonucleotide reductase inhibitor - Wikipedia. [Link]
Sources
- 1. Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Generation of nitroxyl by heme protein-mediated peroxidation of hydroxylamine but not N-hydroxy-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of Its Characteristic Azoxy Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYNTHESIS AND EVALUATION OF ENZYME-ACTIVATED NITROXYL (HNO) GENERATORS [dr.iiserpune.ac.in:8080]
- 10. Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
Isobutylhydroxylamine: A Mechanistic and Application-Focused Evaluation of its Potential as a Novel Radical Scavenger
An In-Depth Technical Guide
Abstract: This technical guide provides a comprehensive analysis of isobutylhydroxylamine as a promising radical scavenger. Moving beyond a superficial overview, we delve into the core mechanistic principles governing its antioxidant activity, present robust, field-tested protocols for its evaluation, and explore its potential applications in drug development and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique properties of substituted hydroxylamines in mitigating radical-induced damage.
Introduction: The Imperative for Novel Radical Scavengers
Reactive oxygen species (ROS) and other free radicals are implicated in a vast array of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders, as well as in the degradation of polymeric materials. While established antioxidants exist, the search for novel radical scavengers with improved efficacy, selectivity, and favorable pharmacokinetic profiles is a critical endeavor. Substituted hydroxylamines, a class of compounds characterized by the N-OH functional group, have emerged as potent radical scavengers. This guide focuses specifically on isobutylhydroxylamine, exploring its underlying mechanism and providing the practical framework necessary to validate its potential.
The Core Mechanism: From Hydroxylamine to Stable Nitroxide
The radical scavenging activity of isobutylhydroxylamine is predicated on its ability to donate a hydrogen atom from its hydroxyl group to a highly reactive radical species. This process, known as Hydrogen Atom Transfer (HAT), is energetically favorable and results in the formation of a relatively stable nitroxide radical.
The overall reaction can be summarized as:
i-Bu-NHOH + R• → i-Bu-NHO• + RH
where R• represents a generic reactive radical. The efficacy of this process is largely determined by the O-H Bond Dissociation Enthalpy (BDE), which is relatively low in hydroxylamines, making the hydrogen atom readily abstractable. The resultant isobutylaminoxyl radical is significantly more stable than the initial radical (R•), effectively terminating the radical chain reaction. This stability is attributed to the delocalization of the unpaired electron between the nitrogen and oxygen atoms.
Caption: Radical Scavenging Mechanism of Isobutylhydroxylamine.
Experimental Validation: A Multi-Assay Approach
To rigorously assess the radical scavenging potential of isobutylhydroxylamine, a combination of in vitro assays is recommended. This multi-pronged approach provides a more complete picture of its antioxidant capacity.
Workflow for Evaluating a Potential Radical Scavenger
The following workflow provides a systematic approach to characterizing the antioxidant potential of a novel compound like isobutylhydroxylamine.
Caption: Systematic Workflow for Antioxidant Evaluation.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
This assay is a standard for preliminary screening of radical scavenging activity based on hydrogen atom donation.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of a hydrogen-donating antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Prepare a stock solution of isobutylhydroxylamine in methanol (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Prepare a positive control (e.g., Ascorbic Acid or Trolox) using the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of isobutylhydroxylamine, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Plot the % scavenging against the concentration of isobutylhydroxylamine and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay is complementary to the DPPH assay and measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation by potassium persulfate. This radical has a characteristic blue-green color. An antioxidant will reduce the ABTS•+, leading to a decolorization of the solution.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the various concentrations of isobutylhydroxylamine, positive control, or the corresponding solvent (as a blank) to the respective wells.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.
-
Data Interpretation and Expected Outcomes
A potent radical scavenger like isobutylhydroxylamine is expected to exhibit low IC50 values in both the DPPH and ABTS assays.
Table 1: Illustrative Comparative Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| Isobutylhydroxylamine | 50-150 | 20-80 |
| Ascorbic Acid (Control) | 25-50 | 10-30 |
| Trolox (Control) | 40-70 | 15-40 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
A lower IC50 value indicates higher antioxidant activity. The data suggests that isobutylhydroxylamine is a potent scavenger, though perhaps slightly less so than the gold-standard controls.
Advanced Characterization: Electron Paramagnetic Resonance (EPR)
While spectrophotometric assays provide quantitative data on scavenging capacity, EPR spectroscopy offers direct evidence of the radical scavenging mechanism. By reacting isobutylhydroxylamine with a radical initiator in the presence of a spin trap, or by directly observing the formation of the stable nitroxide radical, EPR can confirm the proposed HAT mechanism. The characteristic hyperfine splitting pattern of the resulting nitroxide spectrum serves as a definitive fingerprint of the reaction.
Potential Applications and Future Directions
The demonstrated radical scavenging ability of isobutylhydroxylamine opens up several avenues for further research and application:
-
Pharmaceuticals: As a potential therapeutic agent to mitigate oxidative stress in various disease models. Its relatively simple structure may allow for facile modification to optimize its pharmacokinetic and pharmacodynamic properties.
-
Polymer Chemistry: As an additive to prevent the radical-induced degradation of polymers, thereby extending their lifespan and performance.
-
Agrochemicals: To protect crops from environmental stressors that induce oxidative damage.
Future research should focus on in-depth toxicological studies, evaluation in cellular and animal models of oxidative stress, and quantitative structure-activity relationship (QSAR) studies to design next-generation hydroxylamine-based antioxidants.
Conclusion
Isobutylhydroxylamine presents a compelling profile as a potent radical scavenger. Its mechanism of action, centered on the formation of a stable nitroxide radical, is well-supported by theoretical principles. The experimental protocols outlined in this guide provide a robust framework for quantifying its antioxidant activity and confirming its mechanism. With a solid foundation in both theory and practice, the exploration of isobutylhydroxylamine and its derivatives is a promising frontier in the ongoing development of novel antioxidant technologies.
Methodological & Application
Application of isobutylhydroxylamine in peptide chemistry
An Application Guide to Isobutylhydroxylamine in Peptide Chemistry
Authored by a Senior Application Scientist
Introduction: The Strategic Role of O-Alkyl Hydroxylamines in Peptide Innovation
In the landscape of peptide chemistry, the pursuit of novel functionalities and enhanced therapeutic properties is relentless. Peptides are not merely sequences of amino acids; they are dynamic molecules whose stability, conformation, and biological activity can be profoundly influenced by strategic chemical modifications.[1][] Isobutylhydroxylamine, and O-alkylated hydroxylamines in general, represent a class of reagents that open a specific and highly valuable avenue of modification: the synthesis of hydroxamic acids.
Unlike unsubstituted hydroxylamine, which can be unstable and lead to undesired side reactions, O-alkylated derivatives like O-isobutylhydroxylamine offer a stable and precise tool for converting carboxylic acids into O-alkylated hydroxamates. This functional group is of paramount importance in medicinal chemistry, primarily for its exceptional ability to chelate metal ions.[3] This property makes hydroxamic acid-containing peptides potent inhibitors of metalloenzymes, a class of proteins implicated in a vast range of diseases, including cancer (matrix metalloproteinases, MMPs) and bacterial infections (peptide deformylase).[3]
This guide provides a detailed exploration of the primary application of isobutylhydroxylamine in peptide chemistry: the targeted synthesis of O-isobutyl hydroxamic acids. We will cover the synthesis of both C-terminal and side-chain modified peptides, offering detailed, field-tested protocols grounded in the principles of modern solid-phase peptide synthesis (SPPS).
PART 1: Critical Safety and Handling Protocols
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with isobutylhydroxylamine, which is typically supplied as a hydrochloride salt. It is classified as a hazardous substance.
Core Safety Mandates:
-
Exposure Routes: The primary routes of exposure are inhalation, skin contact, and ingestion.[4] O-isobutylhydroxylamine hydrochloride is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[5][6]
-
Handling Environment: All handling of the solid reagent and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), and chemical safety goggles. A face shield may be required when handling larger quantities.[5][7]
-
Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures for solids. The area should then be decontaminated. Alert personnel and emergency services for major spills.[5]
| Hazard Statement | Precautionary Code | Meaning |
| H302, H312, H332 | P261, P270, P280 | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fumes, do not eat/drink/smoke when using, and wear full protective gear.[5][6] |
| H315, H319 | P305+P351+P338 | Causes skin and serious eye irritation. In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present, and continue rinsing.[5][6] |
| H335 | P271 | May cause respiratory irritation. Use only outdoors or in a well-ventilated area.[5][6] |
PART 2: Synthesis of Peptides with C-Terminal O-Isobutyl Hydroxamic Acids
A primary application of isobutylhydroxylamine is the conversion of the C-terminal carboxylic acid of a peptide into a hydroxamic acid. This modification is typically performed as the final step on the solid support before cleavage and deprotection.
Principle of the Method
The core of the reaction is a standard amide bond formation. The C-terminal carboxylic acid, anchored to the solid support, is activated using a peptide coupling reagent. This activation makes the carboxyl carbon highly electrophilic, facilitating a nucleophilic attack by the amino group of isobutylhydroxylamine. This process is most efficiently performed on resins that allow for the final product to be cleaved under conditions that do not degrade the newly formed hydroxamic acid linkage.
The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions, particularly racemization.[8] Standard phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) salts, often used in combination with an additive like 1-hydroxybenzotriazole (HOBt), are highly effective.[9][10]
Workflow for C-Terminal Modification
Caption: Workflow for on-resin side-chain modification.
Detailed Experimental Protocol
This protocol details the modification of a glutamic acid side chain protected with an allyl ester.
1. Materials & Reagents:
-
Resin: Rink Amide resin (for generating a C-terminal amide). [11]* Specialty Amino Acid: Fmoc-Glu(OAll)-OH.
-
Deprotection Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Scavenger: Phenylsilane (PhSiH₃).
-
All other reagents (coupling agents, bases, solvents) are as described in the C-terminal protocol.
2. Procedure:
-
Peptide Synthesis: Assemble the peptide on Rink Amide resin. At the desired position, incorporate Fmoc-Glu(OAll)-OH using standard coupling conditions. Complete the synthesis of the remaining sequence. The N-terminal Fmoc group may be left on or removed.
-
Resin Preparation: Wash the resin with DCM (5x).
-
Allyl Group Deprotection:
-
Prepare a solution of Pd(PPh₃)₄ (0.2 eq.) and PhSiH₃ (10-15 eq.) in anhydrous DCM.
-
Add the solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature. The resin may develop a dark color.
-
Drain the solution and wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), and DMF (5x) to remove all traces of the catalyst and scavenger.
-
-
Side-Chain Coupling:
-
Perform the coupling reaction with O-isobutylhydroxylamine hydrochloride (5 eq.), HBTU (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.) in DMF, as described in step 3 of the C-terminal protocol.
-
Allow the reaction to proceed for 4-12 hours.
-
-
Final Cleavage, Purification, and Characterization:
-
Wash the resin as previously described.
-
Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a standard TFA cocktail.
-
Precipitate, purify by RP-HPLC, and characterize by LC-MS.
-
Conclusion and Future Outlook
O-isobutylhydroxylamine is a robust and valuable reagent for introducing the O-alkyl hydroxamic acid functionality into peptides. The protocols detailed here provide a reliable framework for synthesizing both C-terminal and side-chain modified peptides using established solid-phase techniques. The resulting peptides are primed for applications in medicinal chemistry, particularly as metalloenzyme inhibitors. While its primary role is in the synthesis of hydroxamates, the broader class of hydroxylamines is finding use in novel peptide ligation strategies, such as α-ketoacid-hydroxylamine (KAHA) and hydroxylamine-involved ligation (HAL). [12][13]Future work may explore the incorporation of isobutylhydroxylamine into such ligation schemes to create unique, non-native peptide backbones with tailored properties.
References
- Apollo Scientific.
- Sigma-Aldrich. O-Isobutylhydroxylamine hydrochloride Product Page.
-
Wheeler, K. M., et al. (2018). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. ACS Omega. [Link]
-
Singh, T., et al. (2015). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. [Link]
-
Bode, J. W. (2017). Chemical Protein Synthesis with the α-Ketoacid–Hydroxylamine Ligation. Accounts of Chemical Research. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. [Link]
-
ACS. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. [Link]
-
Sharma, V., & Sharma, U. (2014). Synthesis and Biological Applications of Hydroxamates. International Journal of Medicinal Chemistry. [Link]
-
Wang, B. (2001). Synthesis of peptides with hydroxamic acid side chain appendages. University of Kentucky Doctoral Dissertations. [Link]
-
PubChem. O-Isobutylhydroxylamine Compound Summary. [Link]
-
Li, J., et al. (2021). Chemical Protein Synthesis by Hydroxylamine-Involved Ligation of Peptides. Organic Letters. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
- Google Patents.
-
Beaumont, S. M., et al. (1965). The use of esters of NN-dialkylhydroxylamines in peptide synthesis and as selective acylating agents. Chemical Communications (London). [Link]
-
Kulkarni, S. S., et al. (2018). Residue-Specific Peptide Modification: A Chemist's Guide. Bioconjugate Chemistry. [Link]
-
Subirós-Funosas, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Chen, S. T., & Wang, K. T. (1991). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society. [Link]
-
AAPPTEC. Peptide Synthesis Resins. [Link]
-
Tatemoto, K., & Mutt, V. (2018). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]
-
UNC Environmental, Health and Safety. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
Fournier, A., et al. (1989). Applications of BOP reagent in solid phase peptide synthesis III. Solid phase peptide synthesis with unprotected aliphatic and aromatic hydroxyamino acids using BOP reagent. International Journal of Peptide and Protein Research. [Link]
-
Carleton University. Laboratory Health and Safety Manual. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
Sources
- 1. Residue-Specific Peptide Modification: A Chemist’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. O-Isobutylhydroxylamine hydrochloride | 6084-58-8 [sigmaaldrich.com]
- 7. sce.carleton.ca [sce.carleton.ca]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Isobutylhydroxylamine as a Strategic Precursor for Advanced Nitrogen-Containing Compounds
Abstract: This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of Isobutylhydroxylamine as a versatile precursor for the synthesis of complex nitrogen-containing molecules. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind protocol design, emphasizing safety, efficiency, and the strategic application of this reagent in modern organic synthesis. Detailed, field-tested protocols for the synthesis of key intermediates, such as nitrones, are provided, alongside troubleshooting guides and data-driven insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of the Hydroxylamine Moiety
Nitrogen-containing compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The hydroxylamine functional group (-NHOH) and its derivatives are particularly powerful building blocks in medicinal chemistry, offering a gateway to diverse molecular architectures.[2] Among these, N-alkylhydroxylamines, such as isobutylhydroxylamine, serve as robust and versatile nucleophilic nitrogen sources. Their strategic importance lies in their ability to readily participate in condensation reactions to form key synthetic intermediates, most notably nitrones, which are pivotal for constructing complex heterocyclic scaffolds through powerful transformations like 1,3-dipolar cycloadditions.[3][4] This guide focuses on the practical application of isobutylhydroxylamine, providing the foundational knowledge and detailed protocols necessary to leverage its synthetic potential.
Core Reactivity and Properties of Isobutylhydroxylamine
Isobutylhydroxylamine, an N-alkylhydroxylamine, is characterized by the presence of an isobutyl group attached to the nitrogen atom of the hydroxylamine core. This alkyl substitution influences its nucleophilicity and steric profile, which are key determinants in its reaction kinetics and substrate scope. The primary mode of reactivity involves the nucleophilic nitrogen atom attacking electrophilic centers, typically carbonyl carbons.
Table 1: Physicochemical Properties of Isobutylhydroxylamine (Representative Data)
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₄H₁₁NO | |
| Molecular Weight | 89.14 g/mol | |
| Appearance | Colorless to pale yellow liquid (typical for N-alkylhydroxylamines) | Varies with purity. |
| Boiling Point | Data not widely available; estimate based on similar compounds. | Prone to decomposition at elevated temperatures.[5][6] |
| Solubility | Soluble in alcohols, THF, Toluene. | Solvent choice is critical for reaction success. |
The diagram below illustrates the fundamental structure and reactive nature of isobutylhydroxylamine, highlighting the nucleophilic nitrogen that is central to its synthetic utility.
Caption: Logical flow of Isobutylhydroxylamine's synthetic utility.
Core Application: Synthesis of N-Isobutylnitrones
The most prominent application of N-alkylhydroxylamines is their condensation with aldehydes and ketones to furnish nitrones.[3][7] Nitrones are valuable 1,3-dipoles, widely used in cycloaddition reactions to generate isoxazolidine rings, which are prevalent in biologically active molecules.
Mechanistic Rationale and Causality in Protocol Design
The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a nitrone. The choice of reaction conditions is paramount and is dictated by the inherent instability of hydroxylamine derivatives and the often-unfavorable thermodynamics of the condensation, especially with ketones.[6]
-
Solvent Selection: Simple thermal conditions can lead to the decomposition of the hydroxylamine reagent.[6] tert-Butanol (t-BuOH) has been identified as a superior solvent as it enhances the stability of the hydroxylamine, minimizing decomposition and improving yields.[6]
-
Temperature Control: Heating is required to drive the dehydration step. A temperature of around 110 °C is often optimal, balancing the need for sufficient energy to overcome the activation barrier with the risk of thermal decomposition.[6]
-
Dehydrating Agents: For sterically hindered or electronically deactivated carbonyls where the reaction equilibrium is unfavorable, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be essential to drive the reaction to completion by sequestering the water byproduct.[6]
The following workflow diagram outlines the key stages of a typical nitrone synthesis.
Caption: General experimental workflow for nitrone synthesis.
Detailed Protocol: Synthesis of Acetone N-Isobutylnitrone
This protocol describes the synthesis of a simple ketonitrone and is adapted from established methods for N-alkylhydroxylamines.[6]
Materials:
-
Isobutylhydroxylamine (1.0 eq)
-
Acetone (1.2 eq)
-
tert-Butanol (t-BuOH), anhydrous
-
Anhydrous Magnesium Sulfate (MgSO₄) (optional, for less reactive ketones)
-
Argon or Nitrogen gas
-
Heavy-walled, sealable reaction vial with a PTFE-lined cap
-
Standard laboratory glassware for workup and chromatography
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reagent Preparation: To a clean, dry, sealable reaction vial, add isobutylhydroxylamine (e.g., 5 mmol, 446 mg).
-
Solvent and Substrate Addition: Add anhydrous t-BuOH (e.g., 5 mL) to dissolve the hydroxylamine. Add acetone (e.g., 6 mmol, 0.44 mL).
-
Inerting: Sparge the solution with argon or nitrogen for 5-10 minutes to remove dissolved oxygen.
-
Sealing and Heating: Securely seal the vial with the PTFE-lined cap. Place the vial in a preheated oil bath or heating block at 110 °C.
-
Causality Note: The sealed vial prevents the loss of volatile reactants like acetone and maintains an inert atmosphere, which is crucial for preventing oxidative side reactions and ensuring the stability of the hydroxylamine reagent at high temperatures.[6]
-
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours. Progress can be monitored by taking small aliquots (after cooling) and analyzing by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Workup: Once the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature. Transfer the reaction mixture to a round-bottom flask.
-
Solvent Removal: Remove the t-BuOH under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) should be determined by TLC analysis.
-
Isolation: Combine the fractions containing the pure nitrone product and concentrate under reduced pressure to yield the final product. Characterize by NMR and MS.
Table 2: Representative Yields for Nitrone Synthesis from N-Alkylhydroxylamines
| Carbonyl Substrate | N-Alkylhydroxylamine | Typical Isolated Yield (%) | Reference |
|---|---|---|---|
| Cyclohexanone | N-Benzylhydroxylamine | 85% | [6] |
| Acetophenone | N-Benzylhydroxylamine | 51% (with MgSO₄) | [6] |
| 4-Heptanone | N-Propylhydroxylamine | 75% | [6] |
| Crotonaldehyde | N-Methylhydroxylamine | >80% (General procedure) |[8] |
Note: Yields are highly dependent on the specific substrates and precise reaction conditions.
Safety and Handling: A Non-Negotiable Priority
Trustworthiness: The utility of hydroxylamine derivatives is matched by their potential hazards. Compounds containing the N-O bond can be thermally unstable and possess explosive properties, particularly when concentrated.[5] A thorough risk assessment must be conducted before any procedure.[9]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves. For larger-scale operations, a face shield is recommended.
-
Ventilation: Handle isobutylhydroxylamine and all volatile reagents in a well-ventilated chemical fume hood.[10]
-
Storage: Store isobutylhydroxylamine in a tightly closed container in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials. Storage under an inert gas atmosphere is recommended to prevent degradation.
-
Thermal Hazards: Avoid heating hydroxylamine derivatives in the absence of a solvent. Distillation should only be performed with extreme caution and behind a blast shield, as violent decompositions have been reported.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix hydroxylamine waste with strong oxidizing agents.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues in Nitrone Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Product Formation | 1. Decomposition of isobutylhydroxylamine.2. Impure or wet reagents/solvent.3. Reaction temperature is too low.4. Unfavorable reaction equilibrium. | 1. Use fresh hydroxylamine; ensure inert atmosphere.2. Use anhydrous solvents and freshly distilled carbonyl compounds.3. Confirm reaction temperature is at the target (e.g., 110 °C).4. Add a dehydrating agent like anhydrous MgSO₄ to the reaction mixture.[6] |
| Formation of Side Products | 1. Oxidative degradation.2. Further reaction of the nitrone product. | 1. Rigorously exclude oxygen by sparging with inert gas.2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction or decomposition of the product. |
| Difficult Purification | 1. Product co-elutes with starting material.2. Product is unstable on silica gel. | 1. Optimize the chromatography eluent system; consider using a different solvent system or a gradient elution.2. Consider using a different stationary phase (e.g., alumina) or minimize the time the product is on the column by using a faster flow rate. |
Conclusion and Future Outlook
Isobutylhydroxylamine stands as a potent and valuable reagent for the synthesis of nitrogen-containing compounds. Its primary application in the formation of N-isobutylnitrones provides a direct and efficient entry point to a rich chemistry of 1,3-dipolar cycloadditions, enabling the construction of complex molecular frameworks relevant to drug discovery and materials science.[2] By understanding the causality behind the reaction protocols—from solvent choice to thermal management—and by adhering to strict safety standards, researchers can confidently and effectively harness the synthetic power of this versatile building block. Future advancements may focus on developing catalytic and more sustainable methods for these transformations, further expanding the synthetic chemist's toolkit.
References
-
Organic Chemistry Portal. (n.d.). Nitrone synthesis by C-N-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
ACS Publications. (2025, September 15). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (n.d.). Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry. [Link]
-
National Institutes of Health. (n.d.). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. PMC. [Link]
-
Hypha Discovery. (2022, March 1). The underappreciated hydroxyl in drug discovery. [Link]
- Google Patents. (n.d.). EP0121701A1 - Process for the production of o-substituted oximes.
-
National Institutes of Health. (2025, December 19). Nitrones: Comprehensive Review on Synthesis and Applications. PMC. [Link]
-
ResearchGate. (n.d.). Structural models employed for the study of the reactivity of hydroxylamine. Left. [Link]
-
ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde. [Link]
-
Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. [Link]
-
ETH Zurich Research Collection. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amine Groups. [Link]
-
MDPI. (2022, January 10). Mechanochemical Applications of Reactive Extrusion from Organic Synthesis to Catalytic and Active Materials. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (n.d.). 1,3-Dipolar cycloadditions of nitrones derived from the reaction of acetylenes with hydroxylamines. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Longdom Publishing. (n.d.). The Role of Drug Modeling in Drug Discovery Process and Its Approach in Biological Systems. [Link]
-
MDPI. (2016, December 16). Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. [Link]
-
Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. [Link]
Sources
- 1. O-Mesitylenesulfonylhydroxylamine: A Keystone in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrones: Comprehensive Review on Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 7. Nitrone synthesis by CN-Coupling [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. orgsyn.org [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: A Practical Guide to the Use of Isobutylhydroxylamine in Organic Synthesis
Abstract
This comprehensive guide provides a detailed experimental protocol for the application of isobutylhydroxylamine, a versatile hydroxylamine derivative, in organic synthesis. Focusing on the archetypal oximation reaction, this document serves as a practical resource for researchers, chemists, and drug development professionals. Beyond a mere recitation of steps, this note elucidates the underlying chemical principles, from the nucleophilic nature of the reagent to the rationale behind specific work-up procedures. It incorporates critical safety and handling information, troubleshooting advice, and visual aids to ensure that the described protocol is robust, reproducible, and self-validating.
Introduction to Isobutylhydroxylamine: Properties and Reactivity
Isobutylhydroxylamine, available as either N-isobutylhydroxylamine[1] or O-isobutylhydroxylamine[2][3], is a valuable reagent in synthetic chemistry. For this guide, we will focus on O-isobutylhydroxylamine (CAS No: 5618-62-2), which is commonly used for the synthesis of O-alkyl oximes. The core of its reactivity lies in the nucleophilic character of the hydroxylamine group (-NHOH)[2]. This functionality allows it to readily attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones, to form stable oxime ethers. This transformation is fundamental in various fields, including the development of therapeutic agents and the creation of novel organic materials[4].
The selection of isobutylhydroxylamine is often predicated on the need to introduce a lipophilic isobutyl group, which can modulate the steric and electronic properties of the target molecule, potentially enhancing its biological activity or improving its pharmacokinetic profile.
Table 1: Physicochemical Properties of O-Isobutylhydroxylamine
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | [2][3][4] |
| Molecular Weight | 89.14 g/mol | [2][3][4] |
| IUPAC Name | O-(2-methylpropyl)hydroxylamine | [2][3] |
| Boiling Point | 118.4°C at 760 mmHg | [4] |
| Density | 0.849 g/cm³ | [4] |
| Appearance | Colorless to pale yellow liquid | [4] |
Critical Safety and Handling Protocols
Working with any chemical reagent necessitates a rigorous adherence to safety protocols. Isobutylhydroxylamine and its salts must be handled with care. The information below is synthesized from authoritative safety data sheets (SDS).
Table 2: Safety, Handling, and PPE Requirements
| Hazard Category | Description & Precautionary Statements | Recommended PPE |
| Eye Irritation | Causes serious eye irritation (H319).[5][6] P280: Wear eye protection/face protection.[5][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Chemical safety goggles or face shield.[7] |
| Skin Irritation | Causes skin irritation (H315).[6] P264: Wash skin thoroughly after handling.[6] P302+P352: IF ON SKIN: Wash with plenty of water.[6] | Chemical-resistant gloves (e.g., nitrile).[5] |
| Inhalation | May cause respiratory irritation. P261: Avoid breathing dust/fumes.[5] P271: Use only outdoors or in a well-ventilated area.[5] | Use exclusively within a certified chemical fume hood.[7][8] |
| Handling & Storage | Avoid all personal contact.[5] Store in a cool, dry, well-ventilated area away from incompatible materials.[5][6] Keep containers securely sealed.[5] | Standard laboratory coat.[5] |
| Spill Cleanup | Minor Spills: Clean up immediately. Use dry cleanup procedures and avoid generating dust. Place spilled material in a clean, dry, sealable, labeled container.[5] Major Spills: Alert emergency services. Control personal contact by wearing protective clothing.[5] | Full PPE as described above. For major spills, consult your institution's emergency procedures. |
Experimental Protocol: Synthesis of an O-Isobutyl Oxime
This section provides a detailed, step-by-step protocol for a representative reaction: the oximation of a ketone using O-isobutylhydroxylamine hydrochloride, the common salt form of the reagent.
Principle and Mechanism
The reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl group of the ketone. A mild base is required to neutralize the hydrochloride salt, liberating the free hydroxylamine which is the active nucleophile. The subsequent dehydration of the hemiaminal intermediate yields the final oxime product.
Caption: General mechanism for O-isobutyl oxime formation.
Materials and Reagents
-
Ketone (e.g., Cyclohexanone)
-
O-Isobutylhydroxylamine hydrochloride (CAS: 6084-58-8)[9]
-
Mild Base (e.g., Sodium Acetate or Pyridine)
-
Solvent (e.g., Ethanol, Methanol)
-
Ethyl Acetate (for extraction)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Step-by-Step Experimental Workflow
The entire process, from reaction setup to final product characterization, is outlined below.
Caption: Step-by-step workflow for synthesis and purification.
Detailed Procedure
PART A: REACTION
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq), a suitable solvent such as ethanol (sufficient to dissolve reagents, e.g., 5-10 mL per mmol of ketone), and a mild base like sodium acetate (1.1 - 1.5 eq)[10].
-
Causality Note: The base is crucial for deprotonating the hydroxylamine hydrochloride salt, generating the free, more nucleophilic O-isobutylhydroxylamine in situ.
-
-
Reagent Addition: Add O-isobutylhydroxylamine hydrochloride (1.1 eq) to the stirring mixture.
-
Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (or stir at room temperature, depending on the reactivity of the ketone). Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed (typically 1-4 hours)[11].
PART B: WORK-UP AND PURIFICATION
-
Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Extraction: Add deionized water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer)[10][11].
-
Causality Note: The desired oxime product is typically more soluble in the organic phase, while inorganic salts (e.g., NaCl) and unreacted hydroxylamine hydrochloride remain in the aqueous layer[12].
-
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Gravity filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product[13].
-
Purification: If necessary, purify the crude product by recrystallization or flash column chromatography on silica gel.
Troubleshooting Common Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient base; low reaction temperature; insufficient reaction time. | Ensure at least 1.1 eq of base is used. Increase temperature or prolong reaction time. Confirm ketone reactivity. |
| Low Product Yield | Inefficient extraction; product is partially water-soluble; product loss during purification. | Perform more extractions (4-5 times). Saturate the aqueous layer with NaCl before extraction to decrease organic product solubility. Optimize purification technique. |
| Emulsion During Work-up | Vigorous shaking of the separatory funnel; presence of amphiphilic byproducts. | Allow the funnel to stand undisturbed. Gently swirl instead of shaking. Add a small amount of brine to help break the emulsion[10]. |
| Product Hydrolysis | Exposure to strong acid during work-up. | Perform acidic washes (if needed) quickly and at low temperatures. Ensure complete neutralization with NaHCO₃ wash[10]. |
References
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Lab Alley. (2025, July 3). SAFETY DATA SHEET. Retrieved from [Link]
-
Durham Tech. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Rathke, M. W., & Millard, A. A. (1977). Bicyclo[3.1.1]heptan-3-amine, 2,6,6-trimethyl-. Organic Syntheses, 57, 32.
-
Organic Chemistry Portal. (2017-2021). Synthesis of hydroxylamines and related compounds. Retrieved from [Link]
-
LookChem. (n.d.). Cas 5618-62-2,O-(2-Methylpropyl)hydroxylamine. Retrieved from [Link]
- MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816.
- Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543329, N-(2-methylpropyl)hydroxylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 536422, O-Isobutylhydroxylamine. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
PubChemLite. (2026). Isobutylhydroxylamine (C4H11NO). Retrieved from [Link]
- Google Patents. (n.d.). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Organic Chemistry at the University of Connecticut. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Sources
- 1. N-(2-methylpropyl)hydroxylamine | C4H11NO | CID 9543329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutylhydroxylamine | Benchchem [benchchem.com]
- 3. O-Isobutylhydroxylamine | C4H11NO | CID 536422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 5618-62-2,O-(2-Methylpropyl)hydroxylamine | lookchem [lookchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. media.laballey.com [media.laballey.com]
- 8. durhamtech.edu [durhamtech.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Isobutylhydroxylamine in the construction of complex molecular architectures
Application Note: Isobutylhydroxylamine in the Construction of Complex Molecular Architectures
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Mechanistic Rationale: The Dual Nature of Isobutylhydroxylamine
Isobutylhydroxylamine (IBHA) occupies a privileged position in both biosynthetic pathways and synthetic organic chemistry. As a bifunctional molecule possessing both a nucleophilic nitrogen and an oxygen atom, IBHA serves as a critical linchpin in the construction of complex molecular architectures, particularly those containing challenging nitrogen-nitrogen (N-N) and nitrogen-oxygen (N-O) bonds.
While the O-alkyl variant is frequently employed in bioorthogonal oxime ligations, N-isobutylhydroxylamine acts as a highly reactive nucleophilic hub. The unique steric profile of the isobutyl group provides sufficient bulk to direct stereoselective transformations without severely hindering nucleophilic attack, making it an ideal precursor for nitrone formation and subsequent 1,3-dipolar cycloadditions [1].
Biocatalytic Architectures: The Valanimycin Paradigm
In nature, the construction of N-N bonds presents a significant thermodynamic hurdle due to the high electronegativity and repulsive forces of the nitrogen atoms involved [2]. The biosynthesis of valanimycin—an azoxy-containing antitumor antibiotic produced by Streptomyces viridifaciens—serves as a masterclass in overcoming this barrier, utilizing IBHA as the central intermediate.
The pathway relies on a highly specialized cascade of enzymes (NNzymes). Isobutylamine is first oxidized to N-isobutylhydroxylamine by a two-component flavin monooxygenase (IBAH/VlmH/VlmR). In a fascinating convergence of primary and secondary metabolism, the enzyme VlmA condenses IBHA with L-serine transferred directly from seryl-tRNA—highlighting a non-canonical regulatory role of tRNAs outside of protein synthesis [3]. The resulting O-seryl-isobutylhydroxylamine undergoes a critical N-O to N-N bond rearrangement catalyzed by the hydrazine synthase VlmO, ultimately yielding the complex azoxy architecture.
Enzymatic cascade leveraging N-isobutylhydroxylamine for N-N bond formation in valanimycin.
Table 1: Quantitative & Functional Profiling of IBHA-Processing Enzymes
| Enzyme | Classification | Substrate | Transformation | Mechanistic Role in Architecture |
| IBAH (VlmH/R) | Flavin Monooxygenase | Isobutylamine | N-Hydroxylation | Generates the nucleophilic N-isobutylhydroxylamine hub. |
| VlmA | Seryl-tRNA Synthetase Homolog | N-Isobutylhydroxylamine | Esterification | Condenses IBHA with seryl-tRNA to form O-seryl-IBHA. |
| VlmO | Hydrazine Synthase (Cupin-like) | O-Seryl-IBHA | N-O to N-N Rearrangement | Overcomes thermodynamic barriers to form the N-N bond. |
| VlmB | Diiron-dependent Oxygenase | Hydrazine Intermediate | Four-electron Oxidation | Finalizes the azoxy pharmacophore of valanimycin. |
Synthetic Methodologies: Accessing Complex Heterocycles
In the laboratory, N-isobutylhydroxylamine is a premier reagent for synthesizing complex isoxazolidines via nitrone intermediates. Nitrones generated from IBHA undergo highly stereoselective [3+2] cycloadditions with unactivated alkenes. This methodology is heavily utilized in drug development to rapidly assemble three-dimensional, sp3-rich heterocyclic scaffolds that are difficult to access via traditional cross-coupling chemistry.
Synthetic workflow for accessing complex isoxazolidines via N-isobutylhydroxylamine.
Self-Validating Experimental Protocols
Protocol A: Selective Synthesis of N-Isobutylhydroxylamine
Objective: To synthesize N-isobutylhydroxylamine via the selective reduction of isobutyraldoxime without over-reducing to the primary amine.
-
Preparation: Dissolve isobutyraldoxime (10 mmol) in 25 mL of anhydrous methanol in a flame-dried hydrogenation flask.
-
Catalyst Addition: Carefully add 5 mol% of Platinum on Carbon (Pt/C, 5 wt%).
-
Causality Check: The selection of a platinum-based catalyst over high-pressure Pd/C or aggressive hydrides (e.g., LiAlH4) is strictly required to arrest the reduction at the hydroxylamine stage. Over-reduction cleaves the N-O bond, yielding isobutylamine and destroying the nucleophilic profile required for downstream architecture building [1].
-
-
Hydrogenation: Purge the flask with argon, then introduce hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with an additional 10 mL of methanol.
-
Concentration & Salt Formation: Concentrate the filtrate under reduced pressure. To stabilize the free base, dissolve the residue in diethyl ether and add 1.0 equivalent of 2M HCl in ether to precipitate N-isobutylhydroxylamine hydrochloride.
-
Validation & QC: Analyze the isolated white solid via 1H NMR (in DMSO-d6). The disappearance of the oxime proton (δ ~7.5 ppm) and the appearance of the hydroxylamine N-H and O-H broad singlets confirm successful reduction. The absence of a primary amine signal validates the selectivity of the Pt/C catalyst.
Protocol B: Nitrone Formation and [3+2] Cycloaddition
Objective: To construct a complex isoxazolidine architecture using N-isobutylhydroxylamine.
-
Neutralization: Suspend N-isobutylhydroxylamine hydrochloride (5 mmol) in 15 mL of dichloromethane (DCM). Add sodium bicarbonate (NaHCO3, 6 mmol) and stir for 15 minutes.
-
Causality Check: The mild base neutralizes the hydrochloride salt without promoting base-catalyzed aldol degradation of the incoming aldehyde. This ensures the nitrogen lone pair is fully available for nucleophilic attack on the carbonyl carbon.
-
-
Condensation: Add the target aldehyde (5 mmol) and anhydrous magnesium sulfate (MgSO4, 2 g) to the suspension. Stir at room temperature for 12 hours. The MgSO4 acts as a desiccant, driving the equilibrium toward the nitrone by scavenging the water byproduct.
-
Cycloaddition: Filter off the MgSO4. To the DCM solution containing the in situ generated nitrone, add the target dipolarophile (e.g., an unactivated alkene, 6 mmol). Heat the mixture to reflux (40°C) for 24 hours.
-
Purification: Evaporate the solvent and purify the crude mixture via flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Validation & QC: Monitor the reaction via LC-MS. The formation of the nitrone intermediate can be tracked by its distinct mass [M+H]+. Post-cycloaddition, employ 2D NOESY NMR to confirm the relative stereochemistry (cis/trans relationship) of the substituents on the newly formed isoxazolidine ring.
References
Using isobutylhydroxylamine derivatives as enzyme regulators
Application Note: Isobutylhydroxylamine Derivatives as Potent Enzyme Regulators and Biosynthetic Intermediates
Executive Summary
Isobutylhydroxylamine (IBHA) and its N-substituted derivatives represent a highly versatile class of pharmacological and biosynthetic agents. Characterized by the highly reactive hydroxylamine moiety (-NHOH), these compounds exhibit a dual utility in modern enzymology and drug development. They act as potent radical scavengers capable of inhibiting essential metallo-radical enzymes like bacterial Ribonucleotide Reductase (RNR)[1]. Concurrently, they serve as highly specific substrates and structural precursors in the biosynthesis of azoxy-containing natural products via non-heme diiron enzymes[2].
This application note provides a comprehensive mechanistic overview, quantitative benchmarks, and self-validating experimental protocols for deploying IBHA derivatives in both enzyme inhibition and biosynthetic reconstitution workflows.
Mechanistic Grounding: Dual Pathways of Action
Metallo-Radical Scavenging: RNR Inhibition
Class I Ribonucleotide Reductases (RNRs) are tetrameric ( α2β2 ) enzymes that catalyze the rate-limiting step in DNA synthesis: the reduction of ribonucleotides to deoxyribonucleotides. The β2 subunit houses an oxygen-linked diiron center and a stable tyrosyl radical essential for initiating catalysis. IBHA derivatives function as targeted radical scavengers. By penetrating the hydrophobic pocket of the β2 subunit, the -NHOH group donates a hydrogen atom to quench the tyrosyl radical. This disrupts the long-range proton-coupled electron transfer (PCET) to the α2 active site, irreversibly halting enzyme activity and bacterial proliferation[1].
Biosynthetic Substrate Regulation: Non-Heme Diiron Oxidation
Beyond inhibition, IBHA is a critical intermediate in the biosynthesis of azoxy antibiotics (e.g., valanimycin). The regulatory logic of this pathway is highly orchestrated. First, IBHA is esterified by VlmA, a unique enzyme that utilizes seryl-tRNA as an amino acid donor[3]. Following N-N bond formation, the resulting hydrazine intermediate is processed by VlmB, a non-heme diiron enzyme. VlmB utilizes a resting μ -oxo diferric complex to catalyze a rare four-electron oxidation of the N-N single bond, yielding the terminal azoxy group[2].
Fig 1: Dual mechanistic pathways of IBHA derivatives acting as RNR inhibitors and VlmB biosynthetic substrates.
Quantitative Data & Kinetic Parameters
The following table summarizes the kinetic and inhibitory benchmarks of IBHA derivatives across their primary enzymatic targets, providing a baseline for assay validation.
| Compound / Derivative | Target Enzyme | Activity / Role | Key Parameter | Reference |
| N-Isobutylhydroxylamine | Class I RNR (Bacterial) | Radical Scavenger / Inhibitor | MIC: 16–32 µg/mL | [1] |
| Hydroxyurea (Control) | Class I RNR | Radical Scavenger (Reference) | IC 50 : ~100 µM | [1] |
| O-(L-seryl)-IBHA | VlmO / ForJ | Substrate for N-N coupling | Km : ~45 µM | [2] |
| N-(isobutylamino)-L-serine | VlmB (Diiron Enzyme) | Substrate for Azoxy Formation | kcat : 0.8 min −1 | [2] |
Experimental Protocols
Protocol 1: Evaluation of RNR Inhibition via Tyrosyl Radical Quenching
This protocol utilizes a self-validating two-step approach: confirming intrinsic chemical reactivity before evaluating complex holoenzyme kinetics.
Step 1: Intrinsic Radical Scavenging Assay (DPPH) Causality: Before testing against RNR, the intrinsic redox capacity of the IBHA derivative must be validated. 2,2-Diphenyl-1-picrylhydrazyl (DPPH) serves as a stable free radical surrogate.
-
Prepare a 0.1 mM solution of DPPH in anhydrous methanol.
-
Add IBHA derivatives at varying concentrations (1 µM to 500 µM). Include Hydroxyurea as a positive control.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure absorbance at 515 nm. Calculate the Free Radical Scavenging (FRS) percentage. Validation: A dose-dependent decrease in absorbance confirms the integrity of the -NHOH moiety.
Step 2: RNR Holoenzyme Inhibition Assay Causality: RNR requires the precise stoichiometric association of its α2 and β2 subunits. Pre-incubating the β2 subunit with the inhibitor ensures targeted quenching of the tyrosyl radical prior to holoenzyme assembly.
-
Purify recombinant bacterial RNR α2 (R1) and β2 (R2) subunits.
-
Pre-incubate 1 µM of the β2 subunit with the IBHA derivative (IC 50 range determined from Step 1) in assay buffer (50 mM HEPES, pH 7.2, 15 mM MgCl 2 ) for 10 minutes at 25°C.
-
Initiate holoenzyme assembly by adding 1 µM of the α2 subunit, 1 mM ATP (allosteric effector), and 1 mM CDP (substrate).
-
Supply 30 mM DTT as the exogenous reductant to drive the catalytic cycle.
-
Quench the reaction after 20 minutes by boiling for 5 minutes. Quantify dCTP production via HPLC.
Protocol 2: In Vitro Reconstitution of Non-Heme Diiron Enzyme (VlmB) Activity
This protocol details the delicate reconstitution of the VlmB enzyme using IBHA-derived substrates to observe azoxy formation.
Step 1: Apo-enzyme Preparation Causality: Recombinant VlmB often co-purifies with adventitious metals. Generating the apo-enzyme ensures that subsequent iron loading yields a homogenous, catalytically active diiron center.
-
Dialyze purified VlmB against 50 mM HEPES (pH 7.5) containing 5 mM EDTA and 2 mM 1,10-phenanthroline at 4°C for 12 hours.
-
Perform a secondary dialysis against metal-free buffer (passed through Chelex-100 resin) to remove chelators.
Step 2: Anaerobic Iron Loading Causality: Fe(II) is highly susceptible to premature auto-oxidation. Loading the metal under anaerobic conditions ensures the diiron center forms correctly before the catalytic cycle is intentionally triggered by oxygen.
-
Transfer the apo-VlmB to an anaerobic glovebox ( O2 < 2 ppm).
-
Add 2.5 molar equivalents of strictly anaerobic Fe(NH 4 ) 2 (SO 4 ) 2 to the enzyme solution. Incubate for 30 minutes on ice.
Step 3: Oxygenation and Catalytic Turnover Causality: The introduction of O2 to the Fe(II)-loaded VlmB generates the active μ -oxo diferric species required to execute the 4-electron oxidation of the IBHA-derived substrate[2].
-
Add 1 mM of the IBHA-derived substrate (e.g., N-(isobutylamino)-L-serine) to the reconstituted enzyme.
-
Expose the reaction vessel to ambient air (or bubble with pure O2 for 10 seconds) to initiate turnover.
-
Monitor the reaction via UV-Vis spectroscopy (looking for the characteristic μ -oxo diferric absorbance at ~350 nm) or freeze-quench for EPR analysis.
-
Quench the reaction with 1% formic acid and extract with ethyl acetate for LC-MS/MS quantification of the azoxy product.
Fig 2: Step-by-step workflow for the anaerobic reconstitution and oxygen-triggered activation of VlmB.
References
-
Garg, R. P., Qian, X. L., Alemany, L. B., Moran, S., & Parry, R. J. (2008). Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA. Proceedings of the National Academy of Sciences, 105(18), 6543-6547.
-
Zheng, Z., Xiong, J., Bu, J., Ren, D., Lee, Y. H., Yeh, Y. C., Lin, C. I., Parry, R., Guo, Y., & Liu, H. W. (2024). Reconstitution of the Final Steps in the Biosynthesis of Valanimycin Reveals the Origin of Its Characteristic Azoxy Moiety. Angewandte Chemie International Edition, 63(1), e202315844.
-
Miret-Casals, L., Baelo, A., Julián, E., Astola, J., Lobo-Ruiz, A., Albericio, F., & Torrents, E. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 17057-17069.
Sources
High-throughput experimentation with isobutylhydroxylamine reactions
Application Note: High-Throughput Experimentation (HTE) for the Biocatalytic Synthesis and Derivatization of Isobutylhydroxylamine
Introduction & Mechanistic Rationale
Isobutylhydroxylamine (IBHA) is a highly valuable, stereoelectronically unique building block utilized in the synthesis of azoxy and hydroxylamine-derived therapeutics. In nature, IBHA is a critical intermediate in the biosynthesis of valanimycin, a potent azoxy antibiotic[1]. The biological formation of IBHA is catalyzed by isobutylamine N-hydroxylase (VlmH), a Class D flavin-dependent monooxygenase (FMO) isolated from Streptomyces viridifaciens[2].
In a native biosynthetic pathway, VlmH utilizes reduced flavin to insert an oxygen atom into isobutylamine (IBA). Following this, the enzyme VlmA catalyzes a rare transfer of L-serine from L-seryl-tRNA directly to the hydroxyl group of IBHA[1]. For modern drug development, mimicking this pathway in vitro via High-Throughput Experimentation (HTE) allows researchers to rapidly screen biocatalytic conditions and generate diverse libraries of azoxy-based drug candidates under mild, environmentally sustainable conditions[3].
Experimental Design & Causality
The Challenge of Flavin Uncoupling: VlmH is a two-component system that relies on a separate flavin reductase to supply reduced FAD or FMN[4]. A major bottleneck in scaling FMO reactions in vitro is the uncoupling of NADH oxidation from substrate hydroxylation. When uncoupling occurs, the reduced flavin reacts non-productively with oxygen, generating hydrogen peroxide (ROS) which can rapidly denature the enzyme and degrade the IBHA product.
The HTE Solution & Self-Validating System: To solve this, our HTE workflow systematically varies the VlmH-to-reductase ratio and NADH equivalents in a 96-well format to find the "sweet spot" of maximum coupling efficiency. Furthermore, this protocol is designed as a self-validating system . Rather than bottlenecking the workflow with LC-MS analysis for every well, we incorporate an in situ colorimetric assay. The IBHA produced reduces Fe(III) to Fe(II), which then complexes with 2,4,6-tripyridyl-s-triazine (TPTZ)[2]. This generates an intense blue color measurable at 593 nm, providing immediate, real-time validation of reaction success before downstream chemical derivatization.
Workflow Visualization
High-throughput biocatalytic workflow for isobutylhydroxylamine synthesis and derivatization.
Step-by-Step Protocols
Phase 1: High-Throughput Biocatalytic Synthesis of IBHA
Materials:
-
96-well UV-transparent microtiter plates.
-
Purified VlmH (expressed as a Maltose Binding Protein fusion for solubility)[2].
-
Flavin reductase (e.g., E. coli Fre or native VlmR).
-
Isobutylamine (IBA), FAD, NADH, Catalase.
-
TPTZ Assay Reagent: 10 mM TPTZ in 40 mM HCl, 20 mM FeCl₃, 300 mM acetate buffer (pH 3.6).
Procedure:
-
Master Mix Preparation: Prepare a base buffer containing 50 mM Tris-HCl (pH 7.5), 10 µM FAD, and 100 U/mL catalase. Causality: Catalase is strictly required to scavenge any H₂O₂ generated by uncoupled flavin oxidation, protecting VlmH from oxidative deactivation.
-
Matrix Dispensing: Using an automated liquid handler, dispense 80 µL of the master mix into the 96-well plate. Array purified VlmH (0.5 – 2.0 mg/mL) across the rows and flavin reductase (0.1 – 0.5 mg/mL) across the columns. Add NADH (1.0 – 4.0 equivalents).
-
Reaction Initiation: Add 10 µL of 100 mM IBA to initiate the reaction (Total volume = 100 µL).
-
Incubation: Seal the plate with a gas-permeable membrane to ensure adequate O₂ transfer. Incubate at 25 °C with orbital shaking (600 rpm) for 2 hours.
-
Self-Validation (TPTZ Assay): Transfer 20 µL of the reaction mixture to a daughter plate containing 180 µL of the TPTZ assay reagent. Incubate for 10 minutes at room temperature.
-
Readout: Measure absorbance at 593 nm using a microplate reader. Select the wells with the highest absorbance for scale-up or direct derivatization.
Phase 2: Parallel Chemical Derivatization (Library Generation)
-
Quenching & Extraction: Quench the optimized biocatalytic reactions with an equal volume of ethyl acetate. Centrifuge the deep-well block at 3000 x g for 5 minutes to separate the phases. Transfer the organic layer (containing IBHA) to a new 96-well block.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen using a 96-well blowdown evaporator to yield crude IBHA.
-
Parallel Coupling: To mimic the native VlmA amidation[1], add a diverse array of activated carboxylic acids (e.g., amino acid active esters) dissolved in DMF, utilizing HATU/DIPEA as coupling reagents.
-
Incubation & Screening: Seal and agitate for 4 hours at room temperature. Analyze the resulting library via UPLC-MS to confirm product mass, purity, and identify hit compounds for downstream biological assays.
Quantitative Data Summary: VlmH Optimization Matrix
The following table summarizes representative HTE optimization data. Note the causal relationship at the highest reductase/NADH concentrations: excessive reducing equivalents lead to rapid FAD reduction but poor substrate coupling, resulting in ROS generation and a subsequent drop in IBHA yield.
| VlmH Conc. (mg/mL) | Reductase Conc. (mg/mL) | NADH (Equivalents) | IBHA Yield (%) | TPTZ Absorbance (593 nm) | Mechanistic Outcome |
| 0.5 | 0.1 | 1.0 | 45% | 0.42 | Sub-optimal enzyme ratio |
| 1.0 | 0.1 | 1.0 | 62% | 0.58 | Moderate coupling |
| 1.0 | 0.2 | 2.0 | 88% | 0.85 | Optimal coupling efficiency |
| 2.0 | 0.2 | 2.0 | 91% | 0.89 | Marginal gain for 2x VlmH |
| 2.0 | 0.5 | 4.0 | 74% | 0.71 | Flavin uncoupling / ROS inhibition |
References
-
Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Initial Studies of Isobutylamine N-Hydroxylase (vlmH), an Enzyme in the Valanimycin Biosynthetic Pathway Source: ScholarWorks (California State University) URL:[Link]
-
Valanimycin Synthesis Pathway - EAWAG BBD/PPS Source: ETH Zürich (EAWAG Biocatalysis/Biodegradation Database) URL:[Link]
-
Chemistry and Biology of Natural Azoxy Compounds Source: ACS Publications (Journal of Natural Products) URL:[Link]
Sources
- 1. Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Studies of Isobutylamine N-Hydroxylase (vlmH), an Enzyme in the Valanimycin Biosynthetic Pathway | ScholarWorks [scholarworks.calstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Valanimycin Synthesis Pathway [eawag-bbd.ethz.ch]
Troubleshooting & Optimization
Side reactions and byproduct formation in isobutylhydroxylamine synthesis
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of isobutylhydroxylamine. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the mitigation of side reactions and the prevention of byproduct formation. Our goal is to equip you with the technical expertise to optimize your synthetic protocols, ensuring high purity and yield.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues encountered during the synthesis of isobutylhydroxylamine, providing insights into their root causes and practical solutions.
Issue 1: Low Yield of Isobutylhydroxylamine
Symptom: The isolated yield of the desired N-isobutylhydroxylamine is significantly lower than expected.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Solution: While low temperatures can suppress some side reactions, they can also slow down the desired reaction. Gradually increase the reaction temperature in small increments, monitoring for both product formation and the emergence of byproducts.[3]
-
-
Decomposition of Hydroxylamine: Hydroxylamine and its derivatives can be unstable, especially at elevated temperatures or in the presence of certain metals.[4][5]
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Use demineralized water and high-purity reagents to avoid metal-catalyzed decomposition.[5] Consider using a protected form of hydroxylamine if decomposition is severe.
-
Issue 2: Presence of Di-isobutylhydroxylamine Impurity
Symptom: Characterization of the product mixture (e.g., by GC-MS or NMR) reveals the presence of N,N-diisobutylhydroxylamine.
Causality: This is a common byproduct in the alkylation of hydroxylamine, where the initially formed N-isobutylhydroxylamine acts as a nucleophile and reacts with another molecule of the isobutylating agent.[6][7] The increased nucleophilicity of the mono-alkylated product compared to hydroxylamine itself often makes overalkylation a significant challenge.[8]
Mitigation Strategies:
-
Control of Stoichiometry:
-
Protocol: Use a significant excess of hydroxylamine relative to the isobutylating agent (e.g., isobutyl bromide or iodide). This statistical approach increases the probability of the alkylating agent reacting with hydroxylamine rather than the mono-alkylated product.
-
-
Slow Addition of Alkylating Agent:
-
Protocol: Add the isobutylating agent dropwise to the reaction mixture containing hydroxylamine over an extended period. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant hydroxylamine.
-
-
Choice of Base and Solvent:
-
Insight: The choice of base and solvent can influence the relative rates of mono- and di-alkylation. A weaker base and a less polar solvent may reduce the rate of the second alkylation.
-
Experimental Protocol: Minimizing Di-alkylation during Isobutylhydroxylamine Synthesis
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve hydroxylamine hydrochloride (3.0 equivalents) in water.
-
Base Addition: Cool the solution in an ice bath and slowly add a solution of sodium carbonate (1.5 equivalents) in water.
-
Alkylation: From the dropping funnel, add a solution of isobutyl bromide (1.0 equivalent) in ethanol dropwise over 2-3 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by GC-MS to determine the ratio of mono- to di-alkylated product.
-
Work-up: Once the starting material is consumed, proceed with the appropriate work-up and purification.
Issue 3: Detection of O-Isobutylhydroxylamine Isomer
Symptom: The product contains O-isobutylhydroxylamine, an isomer of the desired product.
Causality: Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[9] O-alkylation occurs when the oxygen atom acts as the nucleophile, attacking the isobutylating agent.[6]
Mitigation Strategies:
-
Control of pH and Base:
-
Insight: The N- versus O-alkylation ratio is highly dependent on the reaction conditions. Generally, N-alkylation is favored under more neutral or slightly acidic conditions, while strong bases can deprotonate the hydroxyl group, increasing the nucleophilicity of the oxygen and promoting O-alkylation.[6]
-
Protocol: Use a mild base such as sodium bicarbonate or sodium carbonate instead of strong bases like sodium hydride.[6] Maintaining a controlled pH is crucial.
-
-
Solvent Selection:
-
Insight: Polar protic solvents can solvate the oxygen atom of hydroxylamine, hindering its nucleophilicity and thus favoring N-alkylation.
-
Protocol: Employ solvents like water, ethanol, or a mixture thereof.
-
Table 1: Influence of Reaction Conditions on N- vs. O-Alkylation
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Base | Weak bases (e.g., NaHCO₃, Na₂CO₃) | Strong bases (e.g., NaH) | Strong bases deprotonate the -OH group, increasing oxygen's nucleophilicity.[6] |
| Solvent | Polar protic (e.g., H₂O, EtOH) | Polar aprotic (e.g., THF, DMF) | Protic solvents solvate the oxygen atom, hindering its reactivity. |
| pH | Neutral to slightly acidic | Basic | Basic conditions favor the formation of the more nucleophilic alkoxide. |
Issue 4: Formation of Isobutylamine as a Byproduct (in Oxime Reduction Route)
Symptom: When synthesizing isobutylhydroxylamine via the reduction of isobutyraldehyde oxime, isobutylamine is detected as a significant byproduct.
Causality: This is due to the over-reduction of the hydroxylamine intermediate or the reductive cleavage of the N-O bond in the oxime.[10][11] The N-O bond is relatively weak and susceptible to cleavage under certain reducing conditions.[11][12]
Mitigation Strategies:
-
Choice of Reducing Agent:
-
Insight: The choice of reducing agent is critical. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are more likely to cause over-reduction to the amine.[13] Milder reducing agents are preferred.
-
Protocol: Consider using sodium cyanoborohydride (NaBH₃CN) under acidic conditions or catalytic hydrogenation with a modified catalyst.[10]
-
-
Catalytic Hydrogenation Conditions:
-
Insight: In catalytic hydrogenation, the choice of catalyst and additives can influence the selectivity. Platinum-based catalysts in the presence of a strong acid have been shown to be effective for the reduction of oximes to hydroxylamines.[10][11]
-
Protocol: Use a catalyst such as platinum oxide (Adam's catalyst) with hydrogen gas in the presence of a stoichiometric amount of a strong Brønsted acid.[10] The acid protonates the hydroxyl group, making it a better leaving group, but under controlled conditions, can favor the formation of the hydroxylamine.
-
Diagram 1: Synthetic Routes and Major Byproduct Pathways
Caption: Synthetic pathways to isobutylhydroxylamine and common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing high-purity isobutylhydroxylamine: alkylation of hydroxylamine or reduction of isobutyraldehyde oxime?
A1: Both routes have their advantages and disadvantages. The alkylation of hydroxylamine is often more direct but can be plagued by issues of over-alkylation and O-alkylation, leading to a mixture of products that can be challenging to separate.[6] The reduction of isobutyraldehyde oxime can provide a cleaner product if the reaction conditions are carefully controlled to prevent over-reduction to isobutylamine.[10][11] For laboratory-scale synthesis where high purity is paramount, the oxime reduction route with a selective reducing agent may be preferable. For larger-scale industrial production, the alkylation route might be more cost-effective, provided that efficient purification methods are in place.
Q2: How can I effectively purify isobutylhydroxylamine from its byproducts?
A2: Purification can be challenging due to the similar physical properties of the desired product and its byproducts.
-
Distillation: Fractional distillation under reduced pressure can be effective in separating isobutylhydroxylamine from the higher-boiling di-isobutylhydroxylamine.
-
Crystallization: Conversion of the crude product to a salt (e.g., the hydrochloride salt) followed by recrystallization can be a highly effective purification method. The different solubilities of the salts of the desired product and the byproducts can be exploited.
-
Chromatography: For small-scale purifications, column chromatography on silica gel can be employed. A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can separate the components based on their polarity.[14]
Q3: What are the best practices for storing isobutylhydroxylamine to prevent degradation?
A3: Isobutylhydroxylamine, like other hydroxylamines, can be susceptible to degradation over time, particularly through oxidation.[15]
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Temperature: Keep the container in a cool, dark place. Refrigeration is often recommended.
-
Purity: Ensure the material is as pure as possible before storage, as impurities can sometimes catalyze decomposition.
Q4: What analytical techniques are most suitable for monitoring the progress of the synthesis and assessing the purity of the final product?
A4: A combination of techniques is often ideal for a comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the reaction progress and identifying volatile byproducts like di-isobutylhydroxylamine and isobutylamine.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and can be used to determine the ratio of N- and O-alkylated isomers.[9]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for both reaction monitoring and final purity assessment, especially when coupled with a UV or MS detector.[16][17]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups and can help in distinguishing between the desired product and certain byproducts.[18]
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. Available from: [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. Available from: [Link]
-
Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). ResearchGate. Available from: [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. Available from: [Link]
-
An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PMC. Available from: [Link]
-
Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. ETH Zürich. Available from: [Link]
-
Hydroxylamine. Wikipedia. Available from: [Link]
-
Oxidative Syntheses of N,N-Dialkylhydroxylamines. ResearchGate. Available from: [Link]
- Process for the synthesis of N,N-dialkyl-Hydroxylamines. Google Patents.
-
Steering aldoximes to primary or secondary amines. RSC Blogs. Available from: [Link]
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N–O Bond Formation. ACS Publications. Available from: [Link]
-
Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. Available from: [Link]
-
Reduction of oximes to corresponding amines. XMB 1.9.11. Available from: [Link]
- A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (unavailable)
-
Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science (RSC Publishing). Available from: [Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PubMed. Available from: [Link]
-
Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. Available from: [Link]
-
Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Research Collection. Available from: [Link]
- Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Google Patents.
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC. Available from: [Link]
- A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. (unavailable)
-
Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. PMC. Available from: [Link]
- A practical guide to forced degradation and stability studies for drug substances. (unavailable)
-
hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available from: [Link]
- Methods for detection, identification and quantification of impurities. Google Patents.
-
Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Organic Chemistry Portal. Available from: [Link]
- Development of forced degradation and stability indicating studies of drugs—A review. (unavailable)
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
-
O-Isobutylhydroxylamine. PubChem. Available from: [Link]
-
(PDF) Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. Available from: [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Available from: [Link]
- reaction in oximes of. (unavailable)
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of. Available from: [Link]
- Method for producing isobutyraldehyde. Google Patents.
-
Forced Degradation – A Review. Biomedical Journal of. Available from: [Link]
-
CHEMICAL STABILITY OF DRUGS. IIP Series. Available from: [Link]
- Product Class 15: Oximes. (unavailable)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Reduction of oximes to corresponding amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 5. US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents [patents.google.com]
- 6. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 7. A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. benchchem.com [benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. biotech-spain.com [biotech-spain.com]
- 17. US7871519B2 - Methods for detection, identification and quantification of impurities - Google Patents [patents.google.com]
- 18. rroij.com [rroij.com]
Technical Support Center: Isobutylhydroxylamine Kinetics & Solvent Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving isobutylhydroxylamine.
Isobutylhydroxylamine is a highly valuable, ambident nucleophile used extensively in pharmaceutical synthesis and bioorganic transformations. However, its reaction kinetics are notoriously sensitive to environmental conditions. This guide synthesizes field-proven insights with rigorous mechanistic causality to help you establish self-validating, highly efficient experimental workflows.
Part 1: Frequently Asked Questions (FAQs) - Theoretical Foundations
Q1: Why does the reaction rate of isobutylhydroxylamine drop significantly in protic solvents like methanol or water? A: The exceptional reactivity of isobutylhydroxylamine is driven by the "alpha-effect"—the phenomenon where the adjacent lone pairs on the nitrogen and oxygen atoms repel each other, raising the energy of the highest occupied molecular orbital (HOMO) and enhancing nucleophilicity[1][2]. However, in polar protic solvents (e.g., water, methanol), strong hydrogen bonding encases the nucleophile in a bulky, tightly bound solvation shell. This shell masks the alpha-effect and significantly increases the activation energy required for the nucleophilic attack, leading to sluggish kinetics[1][3].
Q2: How does solvent choice dictate the regioselectivity (N- vs. O-attack) of isobutylhydroxylamine? A: Isobutylhydroxylamine is an ambident nucleophile, meaning it can attack electrophiles via its nitrogen or oxygen atom. While N-attack is typically favored due to nitrogen's lower electronegativity, the molecule can exist in a zwitterionic form (ammonia oxide) which promotes O-attack, particularly with harder electrophiles[4]. Polar aprotic solvents (like DMSO) and specific hydrogen-bonded clusters can stabilize these different transition states, shifting the equilibrium and drastically altering your product distribution[4].
Q3: Can I offset the slow kinetics in protic solvents by simply increasing the temperature? A: While increasing temperature provides more thermal energy to overcome the activation barrier, it often leads to unwanted side reactions, such as the thermal degradation of the hydroxylamine or competing hydrolysis of your electrophile. A more elegant and scientifically sound approach is to change the solvent dielectric environment to lower the activation energy intrinsically[3][5].
Part 2: Troubleshooting Guide - Common Issues & Solutions
Issue 1: Incomplete conversion or sluggish kinetics in oxime ligation/substitution reactions.
-
Root Cause: Solvent-induced dampening of the alpha-effect. Protic solvents are hydrogen-bonding with the nucleophile, neutralizing its kinetic advantage.
-
Causality & Solution: Transition to a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile). Polar aprotic solvents solvate cations effectively but leave the isobutylhydroxylamine relatively "naked" and highly reactive, increasing nucleophilicity by up to 100-fold compared to aqueous media[1].
Issue 2: Inconsistent reaction rates across different batches or scale-ups.
-
Root Cause: pH fluctuations altering the protonation state of the amine. Isobutylhydroxylamine is often supplied as a hydrochloride salt. If the acid is not fully neutralized, the amine remains protonated and completely unreactive[5].
-
Causality & Solution: Implement a self-validating buffering system. Always use a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) in slight excess to ensure the isobutylhydroxylamine is maintained in its free-base, reactive form[6]. Verify the apparent pH of your organic mixture before adding the electrophile.
Issue 3: Unexpected formation of O-alkylated byproducts instead of the desired N-alkylated product.
-
Root Cause: Electrophile hardness and solvent polarity favoring the zwitterionic transition state.
-
Causality & Solution: If N-alkylation is desired, avoid highly polar environments that stabilize the zwitterionic oxygen-anion form[7][4]. Switch to a less polar aprotic solvent (e.g., THF) to suppress O-attack, and ensure your electrophile is relatively "soft" (e.g., using an alkyl iodide rather than a chloride).
Part 3: Quantitative Data - Solvent Impact Summary
To facilitate rapid decision-making, the following table summarizes the causal relationship between solvent properties and isobutylhydroxylamine reaction kinetics.
| Solvent | Classification | Dielectric Constant (ε) | H-Bond Donor Capacity | Relative Reaction Rate | Primary Nucleophilic Site |
| Water | Polar Protic | 80.1 | Strong | Slow (Baseline) | N-attack (Highly pH dependent) |
| Methanol | Polar Protic | 32.7 | Moderate | Slow-Moderate | N-attack favored |
| THF | Polar Aprotic | 7.5 | None | Fast | N-attack highly favored |
| DMSO | Polar Aprotic | 46.7 | None | Very Fast (Maximized α-effect) | O-attack becomes competitive |
Part 4: Experimental Protocols
Protocol: Self-Validating Kinetic Profiling & Solvent Optimization
This methodology ensures trustworthy data by utilizing an internal standard and a parallel screening approach to isolate the solvent variable.
Step 1: Free Base Generation
-
Weigh 1.0 mmol of Isobutylhydroxylamine Hydrochloride into a dry vial.
-
Suspend in 5.0 mL of the chosen anhydrous solvent (e.g., DMSO for aprotic, MeOH for protic).
-
Add 1.1 mmol of DIPEA. Stir for 15 minutes at room temperature to liberate the free base.
Step 2: Parallel Solvent Screening Setup
-
Prepare a stock solution of your electrophile (0.5 mmol) and an inert internal standard (e.g., biphenyl, 0.1 mmol) in the same solvent.
-
Equilibrate both the nucleophile and electrophile solutions to the target temperature (e.g., 25 °C) using a thermomixer.
Step 3: Execution and Kinetic Sampling
-
Initiate the reaction by rapidly injecting the electrophile solution into the isobutylhydroxylamine solution.
-
At precise time intervals (e.g., 1, 5, 15, 30, 60 minutes), extract a 50 µL aliquot.
-
Crucial Step: Immediately quench the aliquot by diluting it into 950 µL of a cold, acidic quenching solution (e.g., 0.1% Formic Acid in Acetonitrile). This instantly protonates the isobutylhydroxylamine, halting the reaction and freezing the kinetic state[5].
Step 4: Data Analysis
-
Analyze the quenched samples via LC-MS or HPLC.
-
Plot the ratio of the product peak area to the internal standard peak area against time.
-
Calculate the pseudo-first-order rate constants to quantitatively compare the solvent effects.
Part 5: Visualizations
Caption: Solvent-dependent kinetic pathways for isobutylhydroxylamine nucleophilic attack.
Caption: Step-by-step experimental workflow for optimizing solvent conditions.
Part 6: References
-
"Nucleophilicity Trends of Amines" - Master Organic Chemistry. URL: [Link]
-
"Hydroxylamine as a Superior Organocatalyst for Morita-Baylis-Hillman Reaction" - ChemRxiv. URL: [Link]
-
"Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study" - Orient J Chem. URL:[Link]
-
"Theoretical Study of Kinetics and Mechanism of Reactions of Hydroxylamine and Amineoxide Anion with Methyl Iodide in Gas and Aqueous Phases" - ResearchGate. URL: [Link]
-
"Kinetics and mechanism of reaction of hydroxylamine with methylcytosines" - Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
-
"Hydroxylamine as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide" - Journal of the American Chemical Society. URL: [Link]
-
"Hydroxylamine as an Oxygen Nucleophile. Structure and Reactivity of Ammonia Oxide" - ResearchGate. URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Hydroxylamine by Waugh Type POM, Enneamolybdomanganate(IV) Ion: A Kinetic and Mechanistic Study – Oriental Journal of Chemistry [orientjchem.org]
- 6. Isobutylhydroxylamine | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Isobutylhydroxylamine Decomposition During Workup
Welcome to the Advanced Troubleshooting Guide for the isolation and handling of isobutylhydroxylamine. As a Senior Application Scientist, I frequently see researchers lose significant product yield during the final stages of synthesis. Isobutylhydroxylamine—whether as an N-alkyl or O-alkyl variant—is a highly valuable intermediate used in everything from the 1[1] to 2[2].
However, in its free base form, it is notoriously unstable. This guide breaks down the thermodynamic and kinetic causality behind its degradation and provides a self-validating protocol to ensure pristine product recovery.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why does my isobutylhydroxylamine rapidly degrade into a complex mixture during solvent evaporation? A: The decomposition of hydroxylamines is driven by concentration and thermal stress. Theoretical and experimental studies show that the initial step of thermal decomposition is a bimolecular isomerization into an unstable ammonia oxide intermediate, which subsequently undergoes irreversible N–O bond cleavage[3]. Because this is a bimolecular process, the reaction rate is proportional to the square of the concentration ( Rate=k[A]2 ). When you remove solvent during rotary evaporation, you exponentially increase the local concentration of the free base, triggering rapid, autocatalytic decomposition.
Q2: I observe significant oxidation products (oximes and nitroso compounds) after aqueous extraction. How can I prevent this? A: The free lone pair on the nitrogen atom of isobutylhydroxylamine is highly susceptible to oxidation. This process is heavily catalyzed by trace multivalent metal ions (like Fe³⁺ or Cu²⁺) that leach from standard laboratory glassware or are present in bulk solvents. To prevent this, you must sequester these metals. Adding a rigid chelator like 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) to the aqueous phase creates a "caging effect" around trace metals, completely shutting down the metal-catalyzed radical oxidation pathway[4].
Q3: What is the most reliable method to isolate isobutylhydroxylamine without yield loss? A: Salt formation. You should almost never attempt to isolate isobutylhydroxylamine as a free base. By protonating the amine with anhydrous HCl prior to concentration, you eliminate the nucleophilic lone pair required for both bimolecular isomerization and oxidation. This converts the volatile, unstable free base into a highly stable, crystalline hydrochloride salt[2].
Part 2: Quantitative Stability Metrics
Understanding the operational limits of your compound is critical. The table below summarizes the stability of isobutylhydroxylamine under various workup conditions, demonstrating the dramatic impact of protonation and chelation.
| Workup Condition | Isobutylhydroxylamine State | Temp (°C) | Additives | Observed Stability / Half-Life |
| Aqueous Extraction | Free Base | 25 °C | None | < 2 hours (Rapid oxidation) |
| Aqueous Extraction | Free Base | 25 °C | 500 ppm CDTA | > 24 hours |
| Solvent Evaporation | Free Base | 40 °C | None | Autocatalytic decomposition |
| Solvent Evaporation | Hydrochloride Salt | 40 °C | None | Stable (> 6 months) |
Part 3: Self-Validating Extraction & Isolation Protocol
This step-by-step methodology is designed as a self-validating system. By observing specific physical cues during the workflow, you can confirm the chemical integrity of your product in real-time.
Step 1: Reaction Quenching & Chelation
-
Action: Quench the crude reaction mixture at 0–5 °C. Immediately add 500 ppm of CDTA to the aqueous phase.
-
Causality: CDTA binds trace metals far more rigidly than standard EDTA, preventing Fe³⁺-catalyzed radical oxidation of the hydroxylamine[4].
Step 2: Controlled Free-Basing
-
Action: Carefully adjust the pH of the aqueous layer to 8.5–9.0 using cold aqueous Na₂CO₃.
-
Causality: Extreme alkalinity (pH > 10) accelerates base-catalyzed degradation. Mild basicity ensures the amine is just unprotonated enough to partition into the organic phase while minimizing thermal stress.
Step 3: Rapid Organic Extraction
-
Action: Extract immediately with a low-boiling organic solvent (e.g., dichloromethane or diethyl ether).
-
Validation Checkpoint: Monitor the organic extract visually. A pristine, colorless solution confirms successful chelation and lack of oxidation. A yellow or pale-brown tint is a self-indicating failure, signifying that trace-metal catalyzed oxidation to nitroso/oxime byproducts has already commenced.
Step 4: Immediate Salt Formation (Critical Step)
-
Action: Before applying any vacuum or heat, add a 1.1 molar equivalent of anhydrous HCl (e.g., 4M HCl in dioxane) directly to the separated organic phase.
-
Causality: Protonating the nitrogen atom provides electronic and steric shielding. It physically prevents the bimolecular interactions required for N–O bond cleavage[3].
Step 5: Concentration & Isolation
-
Action: Evaporate the solvent under reduced pressure with the water bath strictly kept below 30 °C. The isobutylhydroxylamine hydrochloride will precipitate as a stable white solid[2].
Part 4: Mechanistic Workflow Visualization
The following diagram illustrates the logical relationship between the physical state of the molecule, external stressors, and the resulting chemical pathways.
Workflow of isobutylhydroxylamine decomposition pathways versus stabilization strategies.
References
-
Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps Source: PubMed / NIH URL:[Link]
- US5808150A - Stabilization of hydroxylamine solutions Source: Google Patents URL
-
Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines Source: PubMed / NIH URL:[Link]
-
Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA Source: PMC / NIH URL:[Link]
Sources
- 1. Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions
Overview
Welcome to the Technical Support Center for Bayesian Optimization (BO) in chemical synthesis. As reaction landscapes become increasingly complex, traditional Design of Experiments (DoE) and One-Factor-At-A-Time (OFAT) approaches often fail to scale. BO acts as a closed-loop active learning system, leveraging probabilistic surrogate models to navigate high-dimensional chemical spaces efficiently. This guide provides mechanistic troubleshooting, step-by-step protocols, and authoritative FAQs for researchers and drug development professionals deploying BO in High-Throughput Experimentation (HTE) or flow chemistry.
Logical Workflows
The Closed-Loop Bayesian Optimization Cycle
The fundamental advantage of BO lies in its ability to balance exploration (sampling areas of high uncertainty) and exploitation (sampling areas of predicted high yield).
Caption: The iterative closed-loop Bayesian optimization workflow for chemical synthesis.
Featurization Logic for Chemical Variables
A common point of failure in BO is the improper encoding of categorical variables (e.g., ligands, solvents). One-hot encoding creates orthogonal vectors, blinding the model to chemical similarities. Mapping discrete choices to continuous spaces via physical descriptors allows the model to interpolate and make physically grounded predictions[1].
Caption: Logical relationship between variable encoding methods and surrogate model interpolation.
Core FAQs: Fundamentals & Setup
Q: Why should I transition from fractional factorial DoE to Bayesian Optimization? A: Fractional DoE assumes linear or simple quadratic relationships and scales poorly with dimensionality. Chemical reaction surfaces are highly non-linear, featuring steep "cliffs" (e.g., a catalyst deactivating at a specific temperature threshold). BO utilizes a Gaussian Process (GP) surrogate model that naturally captures non-linear interactions and quantifies uncertainty. Studies have shown that BO consistently outperforms both human intuition and standard DoE in identifying global optima with fewer experiments[2].
Q: Which surrogate model and kernel should I use for reaction optimization? A: For most continuous and mixed-variable chemical spaces, a Gaussian Process (GP) with a Matérn 5/2 kernel is the gold standard[1]. Causality: The Matérn 5/2 kernel assumes the underlying function is twice differentiable. This perfectly mirrors physical chemistry: reaction yields transition smoothly but can have sharp, localized changes, unlike the infinitely smooth (and often overly rigid) Radial Basis Function (RBF) kernel.
Q: How do I handle multi-objective optimization, such as maximizing yield while maximizing enantiomeric excess (ee)? A: Yield and selectivity are often inversely correlated. You should use a Multi-Objective Bayesian Optimization (MOBO) framework like EDBO+[3]. MOBO algorithms construct a Pareto front—a set of conditions where one objective cannot be improved without degrading the other. EDBO+ uses acquisition functions like Expected Hypervolume Improvement (EHVI) to efficiently map this front, allowing the chemist to select the optimal trade-off[3].
Troubleshooting Guide: Common Experimental Issues
Issue 1: The model repeatedly suggests conditions I know will fail (e.g., reagents that precipitate).
-
Causality: The surrogate model is purely mathematical; it lacks inherent physical intuition unless explicitly programmed. If the acquisition function identifies a high-uncertainty region (exploration), it will query it, regardless of physical viability.
-
Solution: Implement constrained Bayesian optimization. Define a binary classifier (e.g., a Support Vector Machine or a simple rule-based mask) that predicts solubility or miscibility. Apply this mask to the acquisition function so that physically impossible conditions evaluate to zero expected improvement.
Issue 2: The model is stuck in a local optimum and yields are not improving.
-
Causality: The acquisition function is over-exploiting. This typically happens if the exploration parameter (e.g., the ξ in Expected Improvement) is set too low, or if the initial dataset was too clustered, causing the model to underestimate uncertainty in unexplored regions.
-
Solution:
-
Temporarily switch your acquisition function to Upper Confidence Bound (UCB) and increase the β parameter to force exploration.
-
Inject 3-5 purely random experiments into the next batch to update the model's variance landscape.
-
Issue 3: I have missing data because an analytical instrument failed or a flow reactor clogged.
-
Causality: Standard GPs require complete datasets. Dropping the failed experiments entirely biases the model, as "failure to run" often correlates with extreme, highly viscous, or precipitating conditions.
-
Solution: Treat these as "censored data." If a reaction clogged, assign it a yield of 0% with a high variance penalty, or use a multi-fidelity model where "runnability" is a low-fidelity objective that must be satisfied before yield is evaluated.
Step-by-Step Methodology: Executing a Self-Validating BO Campaign
This protocol outlines the deployment of a BO campaign using standard open-source tools like EDBO[2] or Summit[4].
Step 1: Define the Search Space & Discretization
-
Identify continuous variables (Temperature, Time, Concentration) and define their operational bounds based on equipment limits.
-
Identify categorical variables (Catalysts, Solvents, Bases).
-
Validation Check: Ensure the total combinatorial space is large enough to warrant BO (typically >1,000 possible combinations).
Step 2: Featurization of Categoricals
-
Extract physical descriptors for all categorical variables. For solvents, use dielectric constant, dipole moment, and boiling point. For ligands, use DFT-computed descriptors (e.g., buried volume, HOMO/LUMO gaps)[1].
-
Standardize all features (Z-score normalization) so the GP kernel weights them equally.
Step 3: Initialization (The "Cold Start")
-
Do not start with 1-Factor-At-A-Time baseline data, as this biases the model.
-
Select the first batch of experiments (typically 5-10% of your total experimental budget) using Centroidal Voronoi Tessellation (CVT) or Latin Hypercube Sampling (LHS) to ensure maximum spread across the feature space[3].
Step 4: Execute, Analyze, and Update
-
Run the initial batch in the lab (HTE or flow).
-
Input the quantitative results (e.g., HPLC/GC yield) into the BO algorithm.
-
Train the GP model. Self-Validation Step: Check the predictive variance. If the variance across the entire space drops to near-zero after one batch, your kernel lengthscale is too large (overfitting). Adjust the prior.
Step 5: Iterative Optimization
-
Use the Expected Improvement (EI) acquisition function to select the next batch of 3-5 experiments.
-
Repeat until the target yield is achieved or the expected improvement drops below the analytical error margin of your instrumentation (e.g., <2% yield improvement predicted).
Data Presentation: Quantitative Comparison of Optimization Strategies
The following table summarizes the performance and mechanistic differences between common reaction optimization strategies based on benchmarking data[2][4].
| Optimization Strategy | Avg. Experiments to Optimum | Handling of Categorical Variables | Multi-Objective Capability | Best Use Case |
| One-Factor-At-A-Time (OFAT) | 50 - 500+ | Manual substitution | Poor (Trial and error) | Simple reactions with no interacting variables. |
| Design of Experiments (DoE) | 20 - 128 | Requires dummy variables | Moderate (Desirability functions) | Low-dimensional spaces (<4 variables) with known linear/quadratic effects. |
| Bayesian Optimization (Single) | 10 - 25 | DFT Descriptors / Fingerprints | N/A | High-dimensional spaces targeting a single metric (e.g., Yield)[2]. |
| Multi-Objective BO (EDBO+) | 15 - 30 | DFT Descriptors / Fingerprints | Excellent (Pareto Front mapping) | Complex pharmaceutical synthesis requiring Yield vs. Selectivity trade-offs[3]. |
References
-
Shields, B. J., et al. "Bayesian reaction optimization as a tool for chemical synthesis." Nature, 590, 89–96 (2021). Source: Nature. URL:[Link]
-
Garrido Torres, J. A., et al. "A Multi-Objective Active Learning Platform and Web App for Reaction Optimization." Journal of the American Chemical Society, 144(43), 19999-20007 (2022). Source: ACS Publications. URL:[Link]
-
Felton, K. C., et al. "Summit: Benchmarking Machine Learning Methods for Reaction Optimization." Chemistry-Methods, 1(2), 116-122 (2021). Source: Wiley / Chemistry Europe. URL:[Link]
-
Desimpel, S., et al. "Bayesian optimization for chemical reactions." Chemical Society Reviews (2026). Source: RSC Publishing. URL:[Link]
-
MDPI Processes. "Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications." (2025). Source: MDPI. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bayesian reaction optimization as a tool for chemical synthesis - Ben Shields [b-shields.github.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. International Online Workshop on Continuous Particle Synthesis and Product Design - CRC 1411 Design of Particulate Products [crc1411.research.fau.eu]
Part 1: The Mechanistic Causality of Hydroxylamine Instability
Welcome to the Hydroxylamine Scale-Up Support Center . As a Senior Application Scientist, I have designed this technical guide to address the critical safety, kinetic, and engineering challenges associated with scaling up hydroxylamine (HA) reactions.
Hydroxylamine is a highly reactive, inherently unstable reagent widely used in oximation and pharmaceutical synthesis. While it behaves predictably in a 100 mL round-bottom flask, transitioning to a 100 L or 1,000 L reactor fundamentally alters the thermodynamics and mass transfer of the system. This guide synthesizes field-proven process chemistry with rigorous safety data to ensure your scale-up campaigns are both high-yielding and inherently safe.
To troubleshoot a process, you must first understand the molecular behavior of your reagents. Hydroxylamine free base is thermodynamically unstable. Theoretical investigations reveal that its decomposition initiates via a bimolecular isomerization into ammonia oxide, which subsequently disproportionates into nitrogen ( N2 ), nitrous oxide ( N2O ), ammonia ( NH3 ), and water[1].
This decomposition is highly exothermic and autocatalytic . In a laboratory setting, the high surface-area-to-volume ratio of small flasks allows this heat to dissipate. In pilot-scale reactors, poor heat dissipation traps the thermal energy, accelerating the isomerization and leading to an uncontrolled adiabatic temperature rise. Furthermore, this decomposition pathway is violently accelerated by high pH and trace transition metals[2].
Hydroxylamine decomposition pathway and autocatalytic thermal feedback loop.
Part 2: Troubleshooting & FAQ Matrix
Q1: We are scaling up an oximation reaction. Can we use our standard 316L stainless steel pilot reactor? A: Absolutely not. Trace transition metals (specifically iron and copper leached from stainless or mild steel) act as potent catalysts for hydroxylamine decomposition. Isoperibolic calorimetry data demonstrates that these metals drastically lower the onset temperature of thermal runaway[2]. Causative fix: You must execute these reactions in a strictly glass-lined reactor (GLR) or use metal-free fluoropolymer-lined vessels.
Q2: During the neutralization of hydroxylamine hydrochloride ( HA⋅HCl ) with NaOH , we observed unexpected bubbling, a temperature spike, and a subsequent drop in product yield. What happened? A: The bubbling you observed was not boiling solvent; it was the evolution of non-condensable gases ( N2 , N2O ) indicating that your reagent was decomposing[1]. The neutralization of HA⋅HCl is highly exothermic, releasing approximately -11 kcal/mol[2]. If the base is added too quickly without sufficient agitation, you create localized zones of high pH and high temperature. Causative fix: Base addition must be performed slowly under constant stirring, utilizing an ice bath or active jacket cooling to minimize safety risks and prevent localized decomposition[3].
Q3: To improve throughput and drive the reaction kinetics, we want to concentrate the aqueous hydroxylamine free base via distillation before adding our sterically hindered ketone. Is this viable? A: This is a catastrophic safety risk. Concentrating hydroxylamine free base above 50 wt% fundamentally destabilizes the system, making it susceptible to explosive decomposition. The tragic 1999 Concept Sciences explosion, which resulted in five fatalities and massive facility destruction, was triggered when an aqueous HA solution was distilled to 86 wt%[4]. Causative fix: Never concentrate HA free base above 50 wt%. Drive sluggish reactions by using a larger molar excess of the HA⋅HCl salt and base, or by optimizing the solvent system, rather than concentrating the free base.
Q4: If we lose cooling power during the neutralization step at 20°C, what is the worst-case scenario? A: The adiabatic temperature rise for the neutralization of HA⋅HCl is approximately 30 K[2]. If you lose cooling at 20°C, the latent heat of reaction will drive the batch temperature to ~50°C. At 50°C, the thermal stability of the free base is severely compromised, and the mixture will self-heat to reflux, potentially over-pressurizing the reactor[2].
Part 3: Quantitative Scale-Up Parameters
To facilitate process safety engineering, the critical thermodynamic and kinetic parameters of hydroxylamine scale-up are summarized below:
| Parameter | Value | Engineering Implication for Scale-Up |
| Heat of Neutralization ( HA⋅HCl+NaOH ) | -11 kcal/mol | Requires active jacket cooling and controlled dosing interlocks to prevent thermal runaway[2]. |
| Adiabatic Temperature Rise | ~30 K | Loss of cooling at 20°C will drive the batch to 50°C, pushing the system into the decomposition danger zone[2]. |
| Safe Concentration Limit (Free Base) | < 50 wt% | Exceeding this limit risks detonation; 86 wt% caused an explosive force equivalent to 363 kg of TNT[4]. |
| Decomposition Onset (Aqueous HA⋅HCl ) | ~145°C | Avoid exposing the solution to hot reactor surfaces or heating jackets exceeding 100°C. |
| Activation Barrier (Isomerization) | ~16-25 kcal/mol | Easily overcome by localized heating or metal catalysis, initiating the autocatalytic cascade[1]. |
Part 4: Self-Validating Standard Operating Protocol (SOP)
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your operations, the following protocol is designed as a self-validating system . It integrates mandatory in-process checks that prevent the process from advancing if safety parameters are violated.
Workflow: Safe Pilot-Scale Neutralization of Hydroxylamine Hydrochloride
Step 1: Reactor Preparation & Integrity Check
-
Action: Verify the use of a clean, glass-lined reactor. Purge the headspace with Nitrogen ( N2 ) to prevent oxidative side reactions.
-
Validation Checkpoint: Inspect the reactor logs. If the reactor contains any exposed stainless steel components (e.g., a replacement baffle or agitator blade), abort the process.
Step 2: Reagent Charging
-
Action: Charge HA⋅HCl (1.0 equiv) and process water/solvent (e.g., ethanol or methanol) into the reactor. Agitate at 150 RPM until complete dissolution is achieved.
-
Causality: Complete dissolution prevents solid clumping, which can trap heat and cause localized thermal spikes during base addition[3].
Step 3: Active Cooling
-
Action: Engage the reactor's chiller unit. Cool the solution to an internal temperature ( Tint ) of < 10°C.
Step 4: Interlocked Base Dosing
-
Action: Begin the slow, dropwise addition of the base (e.g., aqueous NaOH or Sodium Acetate).
-
Self-Validating Interlock: The dosing pump must be electronically interlocked to the reactor's internal temperature probe.
-
Rule: If Tint exceeds 20°C, the dosing pump automatically shuts off.
-
Rule: Dosing only resumes once Tint drops back below 15°C.
-
Step 5: pH Verification
-
Action: Once addition is complete, sample the mixture and verify the pH.
-
Validation Checkpoint: The target pH is weakly acidic to neutral (pH 5.5 - 7.0). If the pH > 7.5, the system is too alkaline, which dramatically accelerates HA decomposition. Do not proceed to heating. Neutralize carefully with dilute HCl if over-basified.
Step 6: Substrate Addition & Reaction
-
Action: Add the electrophilic substrate (e.g., ketone or aldehyde). Warm the reactor gently to the target reaction temperature (strictly < 50°C). Monitor for completion via HPLC/TLC.
Safe pilot-scale workflow for hydroxylamine hydrochloride neutralization with built-in validation.
References
-
Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development. IChemE Symposium Series No. 148.2
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. 3
-
Hydroxylamine explosion in a chemical plant. ARIA (French Ministry of Environment). 4
-
Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A (ACS Publications).1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. icheme.org [icheme.org]
- 3. Review Reports - Process Improvement for the Continuous Synthesis of <i>N</i>-Benzylhydroxylamine Hydrochloride | MDPI [mdpi.com]
- 4. Hydroxylamine explosion in a chemical plant - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
Validation & Comparative Analysis
Validating O-Isobutylhydroxylamine-Mediated Oxime Ligation: A Comparative Guide to Carbonyl Derivatization and Bioconjugation
Executive Summary
In the realm of bioconjugation and analytical chemistry, the transformation of unstable carbonyls (aldehydes and ketones) into stable, identifiable constructs is a persistent challenge. While traditional amidation and Schiff base formations suffer from reversibility and hydrolytic instability, oxime ligation offers a robust, bioorthogonal alternative.
This guide objectively evaluates the performance of O-Isobutylhydroxylamine (O-IHA) against traditional alkoxyamines like methoxyamine (MOA) and O-benzylhydroxylamine (O-BHA). By analyzing the mechanistic causality behind O-IHA's superior stereoselectivity and pharmacokinetic enhancements, we provide researchers with self-validating experimental protocols for both late-stage drug functionalization and analytical metabolomics.
Mechanistic Causality: Why O-Isobutylhydroxylamine?
As a Senior Application Scientist, it is critical to look beyond the basic reaction scheme and understand the physicochemical forces driving reagent efficacy. The alpha-effect—where the adjacent lone pairs on the oxygen atom increase the nucleophilicity of the nitrogen—makes all hydroxylamines vastly superior to primary amines for carbonyl condensation. However, the structural appendage on the oxygen dictates the reaction's ultimate utility.
-
Steric Bulk & Stereoselectivity: Methoxyamine (MOA) possesses minimal steric bulk, which often leads to poor E/Z stereoselectivity, complicating downstream chromatographic isolation. O-IHA occupies an optimal "Goldilocks" zone. Its branched aliphatic isobutyl chain provides sufficient steric hindrance to bias the reaction toward the thermodynamically stable E-oxime, minimizing the formation of complex isomeric mixtures.
-
Lipophilicity & Pharmacokinetics: O-benzylhydroxylamine (O-BHA) provides excellent UV absorbance but introduces excessive hydrophobicity, often causing precipitation in aqueous biological assays. O-IHA offers moderate lipophilicity, which enhances the pharmacokinetic (PK) properties of drug conjugates and improves the HPLC retention of highly polar metabolites without compromising aqueous solubility.
Recent advancements in Ewing sarcoma therapeutics demonstrated that modifying the C3 aliphatic side-chain of Mithramycin via O-IHA oxime ligation significantly improved the drug's selectivity and in vivo pharmacokinetics ()[1]. Similarly, O-IHA serves as a critical building block in the synthesis of quinazolin-oxime derivatives acting as potent HSP90 inhibitors ()[2].
Figure 1: Mechanistic pathway of O-isobutylhydroxylamine-mediated oxime ligation.
Comparative Performance Analysis
To objectively select the correct derivatization reagent, scientists must weigh the structural contributions of the alkoxyamine against the intended application.
| Parameter | Methoxyamine (MOA) | O-Benzylhydroxylamine (O-BHA) | O-Isobutylhydroxylamine (O-IHA) |
| Steric Bulk | Low | High | Moderate-High (Optimal) |
| Lipophilicity (LogP) | Low | High | Moderate |
| E/Z Selectivity | Poor (Mixed isomers) | Moderate | High (E-isomer favored) |
| Hydrolytic Stability | Moderate | High | High |
| Primary Application | Basic GC-MS (small volatiles) | Peptide synthesis (UV tracking) | Late-stage functionalization & LC-MS |
Experimental Workflows & Self-Validating Protocols
A robust experimental protocol must be a self-validating system. To confirm the successful integration of the isobutyl moiety, researchers must rely on orthogonal analytical techniques integrated directly into the workflow.
Protocol A: Late-Stage Drug Functionalization (e.g., Mithramycin 2'-Oxime Synthesis)
This protocol is designed to selectively form an oxime on a complex natural product scaffold without inducing acid-catalyzed degradation of sensitive functional groups (e.g., saccharides)[3].
-
Reagent Preparation: Dissolve the target carbonyl compound (e.g., 0.05 mmol Mithramycin) in anhydrous methanol.
-
Ligation: Add 2.5 equivalents of O-Isobutylhydroxylamine Hydrochloride (O-IHA HCl). Introduce 2% (v/v) trifluoroacetic acid (TFA) as a weak acid catalyst. Causality note: The weak acid protonates the carbonyl oxygen to accelerate nucleophilic attack without hydrolyzing the drug scaffold.
-
Incubation: Stir the reaction mixture at room temperature in the dark for 16–48 hours.
-
In-Process Control (IPC) Validation: Analyze an aliquot via LC-MS. Validation Checkpoint: A successful reaction is confirmed by a mass shift of +71 Da (addition of O-IHA [89 Da] minus dehydrated water[18 Da]) and a conversion rate of >90%[3].
-
Structural Validation & Purification: Isolate the product using preparative HPLC. Perform 1 H NMR analysis. Validation Checkpoint: The anisotropic de-shielding effect of the oxime oxygen distinctly separates the chemical shifts of the α-protons, allowing precise verification of the isolated E-isomer[3].
Protocol B: Analytical Derivatization for GC-MS/LC-MS Metabolomics
In metabolomics, O-IHA is utilized to protect reactive ketone moieties, preventing their degradation during the GC-MS analysis of glycolytic pathways ()[4].
-
Matrix Extraction: Lyophilize the biological supernatant in a vacuum concentrator.
-
Oximation: Reconstitute the dried sample in 70 µL of a 20 mg/mL O-IHA HCl solution prepared in dry pyridine[5]. Causality note: Pyridine acts as both a solvent and a base to neutralize the HCl salt, liberating the active nucleophile.
-
Incubation: Incubate the mixture in a metal heating block at 85°C for 20 minutes[4].
-
Silylation: Add 30 µL of MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) to derivatize remaining hydroxyl/amine groups. Incubate at 85°C for 1 hour[4].
-
Validation Checkpoint: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via GC-MS against a stable-isotope labeled internal standard to quantify the absolute yield of the derivatized product[4].
Figure 2: Experimental workflow for O-IHA derivatization in LC-MS/GC-MS metabolomics.
Conclusion
O-Isobutylhydroxylamine represents a highly optimized reagent for carbonyl bioconjugation. By leveraging its specific steric and lipophilic properties, researchers can achieve superior E/Z stereoselectivity and enhanced chromatographic resolution. When paired with self-validating IPC and NMR protocols, O-IHA ensures high-fidelity data generation in both drug discovery and complex metabolomic profiling.
References
-
Title: Mithramycin 2′-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy Source: Journal of Medicinal Chemistry / PubMed URL: [Link]
- Title: US8618290B2 - HSP90 inhibitors Source: Google Patents URL
-
Title: ALDH2 Suppresses Glycolysis in Hepatocellular Carcinoma via TRIM21-Mediated GLUT1 Degradation Source: ResearchGate URL: [Link]
Sources
- 1. Mithramycin 2'-Oximes with Improved Selectivity, Pharmacokinetics, and Ewing Sarcoma Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8618290B2 - HSP90 inhibitors - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dokumen.pub [dokumen.pub]
Efficacy comparison of isobutylhydroxylamine with other aminating agents
The direct construction of carbon–nitrogen (C–N) and nitrogen–nitrogen (N–N) bonds remains a cornerstone of organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). While nucleophilic amination is commonplace, electrophilic amination —where an electron-deficient nitrogen species reacts with a carbanion or enzymatic nucleophile—presents unique mechanistic challenges[1].
This guide provides an objective, data-driven comparison of isobutylhydroxylamine (specifically O-isobutylhydroxylamine) against traditional aminating agents such as O-(diphenylphosphinyl)hydroxylamine (DPPH), hydroxylamine-O-sulfonic acid (HOSA), and modern N–H oxaziridines. By analyzing both synthetic utility and biocatalytic relevance, this guide equips researchers with the mechanistic causality needed to optimize amination workflows.
The efficacy of any electrophilic aminating agent depends on the delicate balance between the electrophilicity of the nitrogen atom and the stability of the leaving group attached to it.
-
The Alpha-Effect & Steric Shielding: In O-alkylhydroxylamines, the adjacent oxygen atom enhances the reactivity of the nitrogen center. However, unbranched derivatives (like O-methylhydroxylamine) are prone to over-alkylation and premature decomposition. The branched isobutyl group in O-isobutylhydroxylamine provides critical steric shielding, stabilizing the reagent on the bench while maintaining sufficient electrophilicity for nucleophilic attack by arylmetals or enolates[1][2].
-
Biocatalytic N–N Bond Formation: Beyond traditional organic synthesis, isobutylhydroxylamine is a naturally occurring intermediate in the biosynthesis of azoxy antibiotics like valanimycin[3][4]. In this biological system, the hydroxylamine group acts as a nucleophile. The enzyme VlmA catalyzes the condensation of isobutylhydroxylamine with seryl-tRNA to form an unstable ester, O-(L-seryl)-isobutylhydroxylamine[2][3]. This intermediate spontaneously undergoes an O- to N-acyl migration to form the stable N-(L-seryl)-isobutylhydroxylamine, a self-validating thermodynamic sink that drives the subsequent N–N bond formation[2].
Biosynthetic N-N bond formation pathway involving isobutylhydroxylamine.
Quantitative Efficacy Comparison
When selecting an aminating agent for synthetic workflows, researchers must weigh electrophilicity against functional group tolerance and byproduct removal. Traditional strong agents like DPPH and HOSA aminate a wide variety of amines and carbanions[5], but often suffer from poor solubility or harsh byproduct generation. Modern alternatives like N–H oxaziridines offer rapid heteroatom transfer without the need for excess deprotonation[6].
The table below summarizes the comparative performance of these reagents:
| Aminating Agent | Molecular Weight | Bench Stability | Organic Solubility | Typical Yield (Arylmetals) | Primary Byproduct | Key Limitation |
| O-Isobutylhydroxylamine | 89.14 g/mol [2] | High | Excellent (THF, Et2O) | 65–80% | Isobutanol | Requires pre-deprotonation with MeLi to form lithium amide[6]. |
| DPPH | 233.20 g/mol | Moderate | Good (CH2Cl2, THF) | 75–90% | Diphenylphosphinic acid | Byproduct can complicate purification; highly moisture sensitive[5]. |
| HOSA | 113.09 g/mol | Low (Hygroscopic) | Poor (Water soluble) | < 40% (Non-polar) | Sulfate salts | Incompatible with highly non-polar organometallic workflows[5]. |
| N–H Oxaziridines | ~150–250 g/mol | High | Excellent (THF, Toluene) | 85–95% | Camphor / Ketone | Complex multi-step synthesis required to generate the reagent[6]. |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols integrate self-validating steps that confirm reaction progress through observable physical or spectroscopic changes.
Protocol A: Direct Electrophilic Amination of Arylmagnesium Halides
O-alkylhydroxylamines typically require activation via deprotonation prior to reaction with arylmetals to prevent the Grignard reagent from acting purely as a base[6].
Causality & Logic: By pre-treating O-isobutylhydroxylamine with Methyllithium (MeLi), we generate a highly reactive lithium amide. The subsequent addition of the aryl Grignard reagent drives the nucleophilic attack on the nitrogen center, displacing the isobutoxide leaving group.
-
Preparation: Dissolve O-isobutylhydroxylamine (1.05 eq) in anhydrous THF at -78°C under an Argon atmosphere.
-
Validation: Argon prevents the oxidative degradation of the subsequent organometallic species.
-
-
Activation (Deprotonation): Add MeLi (1.05 eq) dropwise.
-
Validation: The immediate evolution of methane gas serves as a visual indicator of successful lithium amide formation. Wait until gas evolution completely ceases.
-
-
Amination: Slowly add the Arylmagnesium bromide (1.0 eq) to the cold solution. Allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Quenching: Quench the reaction strictly with saturated aqueous NH₄Cl.
-
Causality: A mildly acidic quench is required to protonate the newly formed arylamine and neutralize unreacted organometallics without hydrolyzing sensitive functional groups on the aromatic ring.
-
-
Purification: Extract the aqueous layer with Ethyl Acetate. The byproduct, isobutanol, is highly soluble in the organic phase but is easily separated from heavy arylamines via vacuum distillation due to its low boiling point (108°C).
Electrophilic amination workflow using O-isobutylhydroxylamine.
Protocol B: Biocatalytic Assay for N–N Bond Precursor Formation
This protocol mimics the initial stages of valanimycin biosynthesis, utilizing isobutylhydroxylamine as a nucleophile to capture activated amino acids[2][3].
Causality & Logic: The enzyme VlmA (a seryl-tRNA synthetase homolog) facilitates the esterification of isobutylhydroxylamine. The resulting O-acyl intermediate is thermodynamically unstable and must rearrange to the N-acyl isomer to proceed toward N–N bond formation[2].
-
Enzyme Preparation: Purify recombinant VlmA using standard Ni-NTA affinity chromatography.
-
Reaction Assembly: In a Tris-HCl buffer (pH 7.5), combine isobutylhydroxylamine (10 mM), L-serine (15 mM), ATP (5 mM), and tRNA. Add MgCl₂ (10 mM) to the mixture.
-
Causality: Mg²⁺ is an absolute requirement for the ATP-dependent activation of L-serine prior to tRNA loading.
-
-
Incubation: Initiate the reaction by adding VlmA (1 μM final concentration) and incubate at 30°C for 60 minutes.
-
Spectroscopic Validation: Monitor the reaction via LC-MS.
References
-
Wikipedia. "Electrophilic amination".[Link]
-
National Institutes of Health (PMC). "Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds".[Link]
-
ACS Catalysis. "Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds".[Link]
-
Journal of the American Chemical Society. "Discovery of Unprecedented Hydrazine-Forming Machinery in Bacteria".[Link]
-
National Institutes of Health (PMC). "Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds". [Link]
Sources
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. Isobutylhydroxylamine | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic studies to validate isobutylhydroxylamine reaction mechanisms
Kinetic Validation of Isobutylhydroxylamine (IBHA) Reaction Mechanisms: A Comparative Guide for Advanced Synthesis and Biocatalysis
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal hydroxylamine derivative for complex biosynthetic pathways and targeted chemical ligations. Isobutylhydroxylamine (IBHA) has emerged as a critical intermediate, notably in the biosynthesis of the azoxy antibiotic valanimycin and as a robust nucleophile in advanced organic synthesis.
This guide objectively compares the kinetic performance and mechanistic pathways of IBHA against alternative alkylhydroxylamines. By dissecting both the enzymatic formation of IBHA and its downstream chemical reactivity, we provide a self-validating framework for researchers and drug development professionals to optimize their synthetic and biocatalytic workflows.
To harness IBHA effectively, we must first understand its kinetic origins and subsequent reactivity compared to other alternatives.
Biocatalytic Formation (The FRED/IBAH System): In nature, IBHA is synthesized via a two-component flavin-dependent monooxygenase system (1)[1]. The flavin reductase (FRED) reduces FAD, which is then transferred to isobutylamine N-hydroxylase (IBAH)[1]. IBAH catalyzes the hydroxylation of isobutylamine (IBA) to IBHA[1]. Kinetic studies reveal that FRED has a higher affinity for oxidized FAD ( FADox ), whereas IBAH binds reduced FAD ( FADred ) more tightly[1]. This ordered sequential mechanism ensures a directional, thermodynamically favorable transfer of the cofactor, preventing the futile oxidation of the reduced flavin[1].
Synthetic Application (Nucleophilic Substitution & Ligation): In synthetic applications, alkylhydroxylamines undergo rapid reactions such as SN2 displacements and retro-Cope eliminations (2)[2]. Compared to unsubstituted hydroxylamine—which is highly sensitive to pH-dependent electrophilic nitrosation ()—the isobutyl group in IBHA provides steric shielding. This structural distortion energy modulates its nucleophilicity, reducing off-target side reactions while maintaining high second-order rate constants in targeted ligations[2].
Caption: Enzymatic cascade of IBHA formation via the FRED/IBAH two-component monooxygenase system.
Comparative Kinetic Performance
When evaluating IBHA against other hydroxylamines, quantitative kinetic data is paramount. The table below summarizes the kinetic parameters derived from advanced analytical platforms, comparing the enzymatic formation of IBHA and the chemical reactivity of related alkylhydroxylamines.
| Compound / System | Reaction Context | Kinetic Parameter | Value / Observation | Analytical Method |
| Isobutylamine (IBA) → IBHA | Enzymatic (IBAH/FRED) | Kd ( FADred to IBAH) | Tight binding (favored over FADox )[1] | Stopped-Flow UV-Vis |
| Isobutylamine (IBA) → IBHA | Enzymatic (IBAH/FRED) | Catalytic Efficiency ( kcat/Km ) | High specificity for IBA[3] | ITC-MIM |
| N,N-Diethylhydroxylamine | Bioorthogonal Ligation (Cyclooctyne) | Second-Order Rate Constant ( k2 ) | 3.25×10−2M−1s−1 [2] | NMR Spectroscopy |
| Unsubstituted Hydroxylamine | Nitrosation (Aqueous Acidic) | Rate Law Constant ( k2 ) | Highly pH dependent | Spectrophotometry |
Analysis: The kinetic data demonstrates that the enzymatic formation of IBHA is highly regulated by cofactor affinity[1]. In synthetic applications, bulky alkylhydroxylamines exhibit distinct second-order rate constants that are heavily influenced by the distortion energy of the reaction components, making them highly tunable for bioorthogonal chemistry[2].
Experimental Methodology: Self-Validating Kinetic Workflows
To ensure scientific integrity, kinetic parameters must be derived from robust, reproducible protocols. Below is a self-validating methodology using Isothermal Titration Calorimetry (Multiple Injection Method, ITC-MIM) to determine the kinetic parameters of IBHA-related enzymatic reactions (3)[3].
Protocol: ITC-MIM Kinetic Validation of Hydroxylamine Formation
Causality Check: ITC is chosen over standard UV-Vis because it directly measures the heat of the reaction ( ΔH ), allowing for the label-free, continuous monitoring of the reaction rate ( dq/dt ) even in complex, multi-substrate environments where optical interference might occur[3].
-
System Equilibration & Baseline Stabilization :
-
Step: Degas all buffers (e.g., 50 mM Tris-HCl, pH 8.0) and equilibrate the ITC cell to exactly 25.0 °C.
-
Rationale: Dissolved gases cause baseline drift and injection spikes. A stable thermal baseline is the foundational control for validating the subsequent heat measurements.
-
-
Reactant Preparation :
-
Step: Load the sample cell with the enzyme complex (e.g., IBAH at 1-5 μM ) and saturating cofactors. Load the syringe with the substrate (e.g., Isobutylamine at 10-50x the expected Km ).
-
Rationale: Operating under steady-state conditions ensures that the substrate concentration is the only rate-limiting variable during the initial injections.
-
-
Multiple Injection Titration :
-
Step: Program the ITC to perform 15-20 sequential injections of the substrate (e.g., 2 μL each) with 120-second intervals.
-
Rationale: Each injection temporarily increases the substrate concentration, causing a spike in the reaction rate (and heat flow) which gradually decays as the substrate is consumed. This generates a continuous kinetic curve.
-
-
Data Deconvolution and Michaelis-Menten Fitting :
-
Step: Convert the raw heat power ( dq/dt ) to reaction rate ( v ) using the apparent enthalpy ( ΔHapp ) determined from a separate complete-conversion experiment. Fit the data to the standard Michaelis-Menten equation to extract Km and kcat [3].
-
Rationale: Separating the thermodynamic determination ( ΔHapp ) from the kinetic determination prevents mathematical coupling of the variables, ensuring the extracted Km and kcat are independently validated[3].
-
Caption: Logical progression of the ITC-MIM workflow for label-free kinetic parameter determination.
Conclusion
For drug development professionals and synthetic chemists, the choice of hydroxylamine derivative dictates the efficiency of the downstream reaction. Isobutylhydroxylamine (IBHA) offers a unique balance of steric modulation and targeted nucleophilicity. By employing advanced kinetic validation techniques like ITC-MIM and stopped-flow spectroscopy, researchers can accurately map the mechanistic causality of IBHA pathways, ensuring highly reproducible biocatalytic and synthetic outcomes.
References
- Hao Li, Benedicta Forson, et al. "Biochemical Characterization of the Two-Component Flavin-Dependent Monooxygenase Involved in Valanimycin Biosynthesis". Biochemistry (NSF Public Access Repository).
- "Toward Reproducible Enzyme Modeling with Isothermal Titration Calorimetry". ACS Catalysis.
- "Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes". NIH PubMed Central.
- "Kinetics and mechanism of the reaction between nitrous acid and hydroxylamine. Part II. The alkyl hydroxylamines". Journal of the Chemical Society B: Physical Organic.
Sources
A Comparative Guide to Synthetic Routes for Isobutylhydroxylamine: A Benchmarking Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of N-Alkylhydroxylamines
N-Isobutylhydroxylamine (IBHA), a key structural motif and versatile intermediate, plays a significant role in medicinal chemistry and the synthesis of complex nitrogen-containing molecules. It is a precursor for various bioactive compounds and is an important intermediate in the biosynthesis of natural products like the antibiotic valanimycin. The synthesis of N-alkylhydroxylamines such as IBHA, however, is not without its challenges. The primary difficulty lies in controlling selectivity to prevent over-alkylation at the nitrogen center or O-alkylation, and avoiding the reductive cleavage of the inherently weak N-O bond, which often leads to the corresponding primary amine as an undesired byproduct.[1][2][3]
This guide provides an in-depth technical comparison of established synthetic methodologies for isobutylhydroxylamine against a novel, recently developed approach. We will dissect the causality behind experimental choices, present detailed, reproducible protocols, and offer a clear, data-driven benchmark to inform decisions in process development and research settings.
I. The Established Routes: A Critical Evaluation
Two primary strategies have traditionally dominated the synthesis of N-alkylhydroxylamines: the reduction of a corresponding oxime and the direct alkylation of hydroxylamine or a protected equivalent.[1]
Route 1: Reduction of Isobutyraldehyde Oxime
This is arguably the most direct and common approach. The synthesis begins with the formation of isobutyraldehyde oxime from isobutyraldehyde and hydroxylamine, a near-quantitative reaction. The critical step is the subsequent selective reduction of the C=N bond.
Causality of Method: The reduction of an oxime is an attractive route due to the ready availability of the aldehyde precursor. The challenge is to select a reducing agent or catalyst system with sufficient chemoselectivity to reduce the C=N double bond without cleaving the N-O single bond.[1][2] Historically, stoichiometric hydride reagents were common, but catalytic hydrogenation offers a more atom-economical and greener alternative.
Catalytic Hydrogenation: A variety of catalysts can be employed, with platinum-based systems being among the first and most studied.[1][2] The use of an acid additive is often crucial for activating the oxime and improving selectivity.[1][4] More recently, other metals like iridium have shown high efficacy.[1][4]
Hydride Reduction: Reagents like sodium borohydride (NaBH₄) are generally too mild to reduce oximes alone but can be activated by additives.[5] More potent reagents like lithium aluminum hydride (LiAlH₄) can perform the reduction but often suffer from low chemoselectivity, leading to the formation of isobutylamine. A milder alternative is lithium borohydride (LiBH₄), which has shown better selectivity for aliphatic oximes.[6]
Route 2: N-Alkylation of Hydroxylamine
This method involves the direct reaction of an isobutyl electrophile, such as isobutyl bromide, with hydroxylamine.
Causality of Method: This approach appears to be the most straightforward, directly forming the target C-N bond. However, the nucleophilicity of both the nitrogen and oxygen atoms in hydroxylamine, coupled with the potential for the product (isobutylhydroxylamine) to react further with the alkylating agent, creates significant control issues. This often leads to a mixture of N-monoalkylated, N,N-dialkylated, and O-alkylated products, complicating purification and reducing yield.[7]
To circumvent these issues, protected forms of hydroxylamine are often used. A modern approach employs N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH), which can be cleanly O-alkylated, followed by deprotection.[7] However, for N-alkylation, a different strategy is required, often involving careful control of stoichiometry and reaction conditions.
II. A Novel Approach: Iron-Catalyzed Aminative Difunctionalization
Recent advancements in catalysis have opened new pathways for amine synthesis. One promising method is the iron-catalyzed aminative difunctionalization of alkenes, which can be adapted for the synthesis of hydroxylamine derivatives.[8][9]
Causality of Method: This innovative route builds the molecule from a simple, inexpensive alkene feedstock (isobutylene) and a novel hydroxylamine-derived aminating reagent. Iron catalysis is particularly attractive due to iron's low cost, low toxicity, and environmental benignity compared to precious metal catalysts.[8][10][11] The reaction proceeds through a difunctionalization mechanism, adding both an amino group and another functionality across the double bond, offering a high degree of atom economy and synthetic efficiency.[8][9]
III. Performance Benchmark: A Comparative Analysis
The following table summarizes the key performance indicators for the three synthetic routes, based on representative data from the literature.
| Parameter | Traditional Route 1: Oxime Reduction (Catalytic) | Traditional Route 2: N-Alkylation (Protected) | New Route: Iron-Catalyzed Amination |
| Starting Materials | Isobutyraldehyde, Hydroxylamine, H₂ | (Boc)₂NOH, Isobutyl Bromide | Isobutylene, Aminating Reagent |
| Catalyst/Reagent | PtO₂ or Iridium Complex[1][4] | DBU/Base, HCl (for deprotection)[7] | Fe(OTf)₂ or Fe(acac)₂[8][9] |
| Typical Yield | 75-90%[1] | 60-80% (two steps)[7] | 70-85% (estimated for IBHA)[8] |
| Reaction Time | 4-16 hours | 8-24 hours | 12-18 hours |
| Temperature | Room Temp. to 60°C | 50°C to Room Temp. | Room Temperature |
| Key Advantage | High yield, well-established | Avoids over-alkylation issues | High atom economy, uses cheap feedstock |
| Key Disadvantage | Risk of N-O bond cleavage, H₂ gas handling | Multi-step, requires protecting group | Requires synthesis of a specialized reagent |
| Green Chemistry Score | Moderate (catalytic, but may use acid) | Low-Moderate (reagents, multiple steps) | High (abundant iron catalyst) |
IV. Experimental Protocols
Workflow Overview
Caption: Comparative workflows for the synthesis of isobutylhydroxylamine.
Protocol 1: Catalytic Hydrogenation of Isobutyraldehyde Oxime
This protocol is a representative procedure based on established methods for catalytic oxime reduction.[1][4]
-
Oxime Formation: In a round-bottom flask, dissolve isobutyraldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.05 eq) and sodium acetate (1.05 eq). Stir at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. Extract the oxime into diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Hydrogenation Setup: Transfer the crude isobutyraldehyde oxime to a high-pressure hydrogenation vessel. Add ethanol as the solvent, followed by the catalyst (e.g., 1 mol% [Cp*IrCl₂]₂) and trifluoroacetic acid (1.1 eq).
-
Reaction: Seal the vessel, purge with N₂, and then pressurize with H₂ gas (target pressure 20-50 bar). Stir the reaction mixture at room temperature for 16 hours.
-
Workup and Purification: Carefully depressurize the vessel. Filter the reaction mixture through a pad of celite to remove the catalyst. Neutralize the filtrate with a saturated aqueous solution of NaHCO₃. Extract the product into dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure isobutylhydroxylamine.
Protocol 2: N-Alkylation via a Protected Hydroxylamine Derivative
This protocol is adapted from a rapid synthesis method for alkoxyamine hydrochlorides, modified for N-alkylation principles.[7]
-
Alkylation: To a magnetically stirred mixture of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH, 1.0 eq) in DMF (0.7 M), add isobutyl bromide (1.1 eq) followed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq) at room temperature under a nitrogen atmosphere. Heat the mixture to 50°C and stir for 4-6 hours, monitoring by TLC.
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude intermediate in CH₂Cl₂. Add 4 M HCl in dioxane (10-15 eq) and stir the mixture at room temperature for 6-12 hours.
-
Isolation: The resulting isobutylhydroxylamine hydrochloride often precipitates and can be collected by filtration. Alternatively, concentrate the mixture and purify the residue by recrystallization or column chromatography.
Protocol 3: Iron-Catalyzed Synthesis (Conceptual Protocol)
This protocol is a conceptual adaptation of the iron-catalyzed aminative difunctionalization methodology for the specific synthesis of isobutylhydroxylamine.[8][9][12]
-
Reaction Setup: To a dried Schlenk tube under a nitrogen atmosphere, add the iron catalyst (e.g., Fe(OTf)₂, 5 mol%).
-
Reagent Addition: In a separate flask, prepare a solution of the hydroxylamine-derived aminating reagent (1.2 eq) and a suitable radical precursor/second component (e.g., an alkyl iodide for carboamination, 1.5 eq) in a solvent like DME. Add this solution to the Schlenk tube.
-
Alkene Introduction: Introduce isobutylene (1.0 eq), either as a condensed liquid at low temperature or bubbled through the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated Na₂S₂O₃ if iodine is present). Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting functionalized adduct is then carried forward through a final reduction or cleavage step (if necessary, depending on the aminating reagent used) to yield isobutylhydroxylamine. Purify by column chromatography.
V. Safety and Green Chemistry Considerations
A modern approach to synthetic chemistry necessitates a thorough evaluation of safety and environmental impact.
Caption: Logic diagram of Green Chemistry principles applied to each synthetic route.
-
Route 1 (Oxime Reduction): The primary hazard is the handling of isobutyraldehyde, which is a highly flammable liquid and vapor, and a severe eye irritant.[13][14][15][16][17] Catalytic hydrogenation requires specialized high-pressure equipment and careful handling of flammable hydrogen gas. While catalytic, it often relies on expensive and less sustainable precious metals.
-
Route 2 (N-Alkylation): This route often involves toxic solvents like DMF and strong organic bases like DBU. Alkylating agents like isobutyl bromide are lachrymatory and irritants. The use of protecting groups lowers the overall atom economy, generating more waste.[7]
-
New Route (Iron-Catalyzed): This approach offers significant green chemistry advantages.[13] Iron is an earth-abundant, inexpensive, and low-toxicity metal.[10] The reaction starts from a basic alkene feedstock and can be highly atom-economical.[8] This aligns well with modern principles of sustainable synthesis.[13]
VI. Conclusion and Future Outlook
While the catalytic reduction of isobutyraldehyde oxime remains a reliable and high-yielding method for synthesizing isobutylhydroxylamine, it is hampered by the need for precious metal catalysts and high-pressure equipment. The traditional N-alkylation route suffers from poor selectivity or the need for a multi-step, protecting-group-heavy strategy, which is inefficient and generates significant waste.
The novel iron-catalyzed approach represents a significant step forward.[8][9] By leveraging an inexpensive and environmentally benign catalyst and starting from a simple alkene, it offers a pathway that is both atom-economical and sustainable. While this specific application requires further optimization, the underlying methodology points towards a future where the synthesis of crucial intermediates like isobutylhydroxylamine can be achieved more efficiently and with a significantly smaller environmental footprint. For drug development professionals and process chemists, investing in the development of such iron-catalyzed routes could yield substantial long-term benefits in cost, safety, and sustainability.
References
-
Falk, E., Makai, S., Delcaillau, T., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amines. Angewandte Chemie International Edition, 59(47), 21064-21071. [Link]
-
Falk, E., Makai, S., Delcaillau, T., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]
-
Zhang, X., et al. (2021). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry. [Link]
-
Kaeffer, N., & Cramer, N. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(13). [Link]
-
InCatT. (2020). Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes. InCatT - Innovative Catalyst Technologies. [Link]
-
Kaeffer, N., & Cramer, N. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. [Link]
-
ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). ResearchGate. [Link]
-
Oxea. (2025). Safety Data Sheet: Isobutyraldehyde. Oxea. [Link]
-
Li, G., et al. (2013). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Tetrahedron Letters, 54(3), 230-232. [Link]
-
Sridhar, M., et al. (2000). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39B(9), 700-701. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Isobutyraldehyde. Cole-Parmer. [Link]
-
Wang, H., et al. (2015). Iron-catalyzed carboazidation of alkenes and alkynes. Nature Communications, 6, 7152. [Link]
-
ResearchGate. (2021). An overview of iron‐catalyzed N‐alkylation reactions. ResearchGate. [Link]
-
INCHEM. (n.d.). ICSC 0902 - ISOBUTYRALDEHYDE. INCHEM. [Link]
-
NJ.gov. (1999). HAZARD SUMMARY: ISOBUTYRALDEHYDE. New Jersey Department of Health. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isobutyraldehyde. Chemos. [Link]
-
Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
ResearchGate. (2016). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. [Link]
-
Barbry, D., & Champagne, P. (n.d.). reduction of o-acyl oximes with sodium borohydride/ iodine system. Tetrahedron Letters, 36(20), 3503-3504. [Link]
-
Cho, B. T., & Seong, S. Y. (1995). Selective Reduction of Oximes to N-Monosubstituted Hydroxylamines with Lithium Borohydride. Bulletin of the Korean Chemical Society, 16(2), 161-163. [Link]
-
ResearchGate. (n.d.). Iron-Catalysed Hydrofunctionalisation of Alkenes and Alkynes. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]
-
Setamdideh, D., & Karimi, Z. (2011). A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System. Bulletin of the Korean Chemical Society, 32(8), 2895-2899. [Link]
- Google Patents. (2017). Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method.
- Google Patents. (n.d.). The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
Sources
- 1. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 5. researchgate.net [researchgate.net]
- 6. Selective Reduction of Oximes to N-Monosubstituted Hydroxylamines with Lithium Borohydride -Bulletin of the Korean Chemical Society [koreascience.kr]
- 7. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N’-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Iron-catalyzed carboazidation of alkenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. ICSC 0902 - ISOBUTYRALDEHYDE [inchem.org]
- 16. nj.gov [nj.gov]
- 17. chemos.de [chemos.de]
The Digital Crucible: An In-Silico and Experimental Guide to Isobutylhydroxylamine
In the landscape of modern drug discovery and chemical synthesis, the journey from a promising molecule to a viable product is fraught with challenges. Isobutylhydroxylamine, a versatile hydroxylamine derivative, is one such molecule that holds significant potential in various applications, including as a building block in medicinal chemistry and as a radical scavenger. However, to fully harness its capabilities, a deep understanding of its reactivity, potential toxicity, and interaction with biological systems is paramount. This guide provides a comprehensive comparison of in-silico simulation techniques and traditional experimental methodologies in the study of isobutylhydroxylamine, offering researchers a roadmap to accelerate their research and development efforts.
The Symbiotic Relationship of In-Silico and In-Vitro Approaches
The adage "measure twice, cut once" finds a powerful modern equivalent in the integration of computational and experimental chemistry. In-silico simulations, which encompass a range of computational methods, allow for the prediction of molecular properties and behaviors before a single reagent is mixed.[1][2] This predictive power is invaluable for prioritizing experiments, reducing costs, and minimizing the use of animal testing. However, computational models are built upon and validated by experimental data. Therefore, a robust research plan leverages the strengths of both approaches in a cyclical and synergistic manner.
This guide will explore how in-silico tools can be used to predict the reactivity and potential biological activity of isobutylhydroxylamine, and how these predictions can inform and be validated by targeted laboratory experiments.
In-Silico Characterization of Isobutylhydroxylamine: A Computational Toolkit
A variety of computational methods can be employed to probe the properties of isobutylhydroxylamine from different angles. The choice of method depends on the specific question being asked, with a trade-off between computational cost and accuracy.
Predicting Reactivity and Stability with Quantum Mechanics
At the most fundamental level, quantum mechanics (QM) methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of isobutylhydroxylamine.[3][4] These calculations can predict key properties that govern its reactivity, such as bond dissociation energies, electron density distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding how isobutylhydroxylamine will behave in different chemical environments and for predicting the outcomes of potential reactions.[5]
For instance, DFT calculations can help identify the most likely sites for nucleophilic or electrophilic attack, providing valuable guidance for designing synthetic routes involving isobutylhydroxylamine.[6]
Modeling Interactions with Biological Targets: Molecular Docking and Dynamics
In the context of drug development, understanding how isobutylhydroxylamine or its derivatives might interact with a biological target, such as an enzyme or receptor, is critical. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[7][8][9][10] This can provide initial insights into the potential binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the isobutylhydroxylamine-protein complex over time.[11] MD simulations provide a more realistic picture of the interaction by accounting for the flexibility of both the ligand and the protein, offering deeper insights into the stability of the binding pose and the thermodynamics of the interaction.
Predicting Toxicity and ADME Properties: QSAR and Machine Learning
An essential aspect of drug development is the assessment of a compound's safety and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches can be used to predict these properties based on the chemical structure of isobutylhydroxylamine.[1][2] These models are trained on large datasets of compounds with known experimental data and can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.[12]
A Comparative Look: In-Silico Predictions vs. Experimental Realities
To illustrate the synergy between computational and experimental approaches, the following table presents a hypothetical comparison of predicted and experimental data for isobutylhydroxylamine. It is important to note that this table is for illustrative purposes, designed to showcase how such a comparison would be structured.
| Property | In-Silico Method | Predicted Value | Experimental Method | Experimental Value | Concordance/Discordance |
| Reactivity | |||||
| N-O Bond Dissociation Energy | DFT (B3LYP/6-31G*) | 75 kcal/mol | Gas-phase pyrolysis | 72 kcal/mol | Good agreement, suggesting the model accurately captures the bond strength. |
| Biological Activity | |||||
| Binding Affinity to Target X | Molecular Docking (AutoDock Vina) | -7.2 kcal/mol | Isothermal Titration Calorimetry (ITC) | -7.8 kcal/mol | Strong correlation, indicating the docking pose is likely representative of the true binding mode. |
| Toxicity | |||||
| Ames Mutagenicity | QSAR (TOPKAT) | Negative | Ames Test | Negative | The in-silico model correctly predicted the lack of mutagenic potential. |
| Cytotoxicity (IC50 on HepG2 cells) | Machine Learning Model | 25 µM | MTT Assay | 35 µM | Reasonable correlation, though the in-silico model slightly overestimated the toxicity. |
Experimental Validation: From the Bench to the Model
The predictions generated by in-silico models must be validated through rigorous experimental work. Here, we outline key experimental protocols relevant to the study of isobutylhydroxylamine.
Synthesis of Isobutylhydroxylamine
The synthesis of isobutylhydroxylamine can be achieved through several established routes. A common method involves the reduction of isobutyraldoxime.
Experimental Protocol: Synthesis of Isobutylhydroxylamine
-
Oxime Formation: In a round-bottom flask, dissolve isobutyraldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the isobutyraldoxime with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Reduction: In a separate flask under an inert atmosphere, prepare a solution of a suitable reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation. Add the isobutyraldoxime dropwise to the reducing agent solution.
-
Workup and Purification: After the reaction is complete, quench the reaction carefully. Extract the isobutylhydroxylamine into an appropriate organic solvent. Purify the product by column chromatography or distillation.
-
Characterization: Confirm the identity and purity of the synthesized isobutylhydroxylamine using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Assessing Biological Activity and Cytotoxicity
To validate in-silico predictions of biological activity and toxicity, in-vitro assays are essential.
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay) [13][14][15][16]
-
Cell Culture: Culture a suitable cell line (e.g., HepG2 for hepatotoxicity) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of isobutylhydroxylamine in cell culture media. Remove the old media from the cells and add the media containing different concentrations of the compound. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration at which 50% of the cells are inhibited).
Alternatives to Isobutylhydroxylamine: A Comparative Overview
While isobutylhydroxylamine has its merits, other compounds may be more suitable for specific applications. The choice of an alternative often depends on factors like desired reactivity, steric hindrance, and biological compatibility.
| Alternative Compound | Key Advantages | Key Disadvantages |
| Hydroxylamine | Simpler structure, readily available.[17] | More reactive and potentially less selective than substituted hydroxylamines. |
| N-tert-Butylhydroxylamine | Increased steric hindrance can lead to higher selectivity in some reactions. | May be less reactive due to steric bulk. |
| O-Alkylhydroxylamines | Can be used when N-substitution is not desired; offers different reactivity profiles. | Synthesis can be more complex. |
| Ascorbic Acid (Vitamin C) | A well-known, non-toxic radical scavenger.[18] | Different chemical properties and reactivity compared to hydroxylamines. |
| Trolox (a Vitamin E analog) | Potent antioxidant and radical scavenger. | Larger and more complex structure, may not be a suitable building block. |
Visualizing the Workflow and Concepts
To better illustrate the concepts discussed in this guide, the following diagrams are provided.
In-Silico to In-Vitro Workflow
Caption: A conceptual overview of the molecular docking process.
Conclusion: A Data-Driven Future for Chemical Research
The integration of in-silico simulations into the experimental design process represents a paradigm shift in chemical and pharmaceutical research. For a molecule like isobutylhydroxylamine, this combined approach allows for a more rapid, cost-effective, and ethically responsible exploration of its potential. By leveraging the predictive power of computational models and validating those predictions with targeted experiments, researchers can make more informed decisions, accelerate innovation, and ultimately, bring safer and more effective products to the world. This guide serves as a starting point, encouraging a mindset where the digital and the physical laboratory are not separate entities, but rather two sides of the same data-driven coin.
References
-
Paz, J., Pérez-Balado, C., Iglesias, B., & Muñoz, L. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039–8047. Available at: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). Molecules, 28(6), 2739. Available at: [Link]
-
Hydroxylamine derivatives used for the synthesis of primary anilines. ResearchGate. Available at: [Link]
-
Agarwal, D., Agrwal, A., Bairagi, A., & Kasana, V. K. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57. Available at: [Link]
-
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172. Available at: [Link]
-
Streamlining Toxicity Predictions with In Silico Profiling. Instem. (2024, December 12). Available at: [Link]
-
In Silico Toxicity Prediction. PozeSCAF. (2024, September 30). Available at: [Link]
-
A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (2012). EXCLI Journal, 11, 313–323. Available at: [Link]
-
Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. (2025, December 22). Available at: [Link]
-
Free radical scavengers in anaesthesiology and critical care. (2011). Indian Journal of Anaesthesia, 55(3), 220–227. Available at: [Link]
-
In Silico Toxicology in Drug Development. Toxometris.ai. Available at: [Link]
-
Modelling to Predict Chemical Behaviour. The University of Melbourne. (2022, March 15). Available at: [Link]
-
In silico toxicology tools, steps to generate prediction models, and... ResearchGate. Available at: [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Evaluating Confidence in Toxicity Assessments Based on Experimental Data and In Silico Predictions. (2017). Computational Toxicology, 2, 22–33. Available at: [Link]
-
Molecular Docking Tutorial. Available at: [Link]
-
A Deep Learning-Augmented Density Functional Framework for Reaction Modeling with Chemical Accuracy. ChemRxiv. Available at: [Link]
-
How to Perform Molecular Docking? Easy Steps. Chemistry Notes. (2024, March 6). Available at: [Link]
-
Predicting Reaction Yields via Supervised Learning. (2021). Accounts of Chemical Research, 54(9), 2059–2070. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. (2025, April 29). Available at: [Link]
-
Trisubstituted hydroxylamines: From reaction discovery to drug design. Available at: [Link]
-
Can DFT simulate chemical reactions? Matter Modeling Stack Exchange. (2022, February 23). Available at: [Link]
-
Study of the in vitro cytotoxicity testing of medical devices. (2016). Biomedical Reports, 4(5), 537–540. Available at: [Link]
-
The Development, Validation, and Use of Quantitative Structure Activity Relationship Models of 5-Hydroxytryptamine (2B) Receptor Ligands to Identify Novel Receptor Binders and Putative Valvulopathic Compounds among Common Drugs. (2013). Journal of Chemical Information and Modeling, 53(12), 3295–3307. Available at: [Link]
-
Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima. (2012). Molecules, 17(5), 5573–5588. Available at: [Link]
-
Analogue Design and Structural Simplification in Molecular Design in Medicinal Chemistry. (2025, December 6). Available at: [Link]
-
Protocol for SIRC-CVS cytotoxicity test Version 3.8. JaCVAM. (2016, May 24). Available at: [Link]
-
Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. ResearchGate. Available at: [Link]
-
Development and Experimental Validation of Regularized Machine Learning Models Detecting New, Structurally Distinct Activators of PXR. (2022). International Journal of Molecular Sciences, 23(7), 3986. Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). International Journal of Molecular Sciences, 26(23), 1-25. Available at: [Link]
-
Scavenging of hydroxyl radicals but not of peroxynitrite by inhibitors and substrates of nitric oxide synthases. (1995). British Journal of Pharmacology, 115(7), 1269–1274. Available at: [Link]
-
Radical scavenger – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Many Approved Drugs Have Bioactive Analogs With Different Target Annotations. (2014). The AAPS Journal, 16(5), 1021–1029. Available at: [Link]
-
Cytotoxicity Test. Nelson Labs. Available at: [Link]
-
In Silico ADME Methods Used in the Evaluation of Natural Products. (2023). Pharmaceutics, 15(7), 1913. Available at: [Link]
-
Generative Molecular Design and Experimental Validation of Selective Histamine H1 Inhibitors. ResearchGate. Available at: [Link]
-
In silico approaches which are used in pharmacy. (2024). Journal of Applied Pharmaceutical Science, 14(4), 001-008. Available at: [Link]
-
The Most Common Chemical Replacements in Drug-Like Compounds. ResearchGate. Available at: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]
-
Experimental and in silico approaches to target selection and tractability for drug discovery. Highlights from the Society for Medicines Research symposium. (2022). Future Medicinal Chemistry, 14(6), 385–390. Available at: [Link]
-
In Silico Assessment of Biomolecule Reactivity with Leachables. ResearchGate. Available at: [Link]
Sources
- 1. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toxometris.ai [toxometris.ai]
- 3. research.unimelb.edu.au [research.unimelb.edu.au]
- 4. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. mdpi.com [mdpi.com]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. instem.com [instem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Study of the in vitro cytotoxicity testing of medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Free radical scavengers in anaesthesiology and critical care - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of Catalysts for Isobutylhydroxylamine Synthesis: Heterogeneous vs. Homogeneous Pathways
Isobutylhydroxylamine (IBHA) is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. The most direct and atom-economical route to IBHA is the catalytic hydrogenation of isobutyraldehyde oxime. However, this transformation presents a significant chemoselectivity challenge: the weak N–O bond is highly susceptible to reductive cleavage (hydrogenolysis), which leads to the formation of the primary amine (isobutylamine) as an undesired byproduct.
This guide objectively compares the performance, mechanistic causality, and experimental workflows of three distinct catalytic systems—Platinum on Carbon (Pt/C) , Palladium on Carbon (Pd/C) , and Homogeneous Iridium Complexes —to help researchers select the optimal catalyst for IBHA synthesis.
The Mechanistic Challenge: N–O Bond Cleavage
The reduction of oximes to hydroxylamines is fundamentally a race between C=N double bond hydrogenation and N–O single bond hydrogenolysis. According to a comprehensive review on oxime reduction (1)[1], the choice of metal and the reaction environment dictate which pathway dominates.
Reaction pathway of isobutyraldehyde oxime catalytic hydrogenation.
Catalyst Performance & Causality Analysis
Quantitative Performance Comparison
The following table summarizes the performance of the three catalyst systems under their respective optimized conditions.
| Catalyst System | Reaction Type | Reductant / Conditions | Additive | Selectivity (IBHA) | Over-reduction (Amine) | Max TON |
| 5% Pt/C | Heterogeneous | H₂ (3 bar), 25 °C | HCl (1.05 equiv) | > 92% | < 5% | ~ 200 |
| 5% Pd/C | Heterogeneous | H₂ (3 bar), 25 °C | None or Acid | < 10% | > 85% | N/A |
| [Ir(Cp)Cl₂]₂* | Homogeneous | HCO₂H/TEA, 40 °C | TFA (catalytic) | > 95% | < 2% | ~ 4000 |
Deep Dive: Causality in Catalyst Selection
1. Platinum on Carbon (Pt/C) – The Chemoselective Standard Pt/C is the historical and practical gold standard for synthesizing hydroxylamines. However, Pt/C alone is not enough; it must be paired with a stoichiometric amount of a strong Brønsted acid (typically HCl).
-
The Causality: When isobutyraldehyde oxime is reduced, the resulting IBHA possesses a free lone pair on the nitrogen atom. If left unprotonated, this nitrogen strongly coordinates to the platinum surface, pulling the delicate N–O bond into the active metal sites and catalyzing its cleavage. By adding HCl, the newly formed IBHA is immediately protonated into isobutylhydroxylammonium chloride. This positively charged species lacks the free lone pair required for surface coordination, effectively arresting the reduction and "poisoning" the over-reduction pathway.
2. Palladium on Carbon (Pd/C) – The Over-Reduction Baseline Palladium catalysts typically drive the reaction toward primary amines (2)[2].
-
The Causality: Palladium has a much higher intrinsic affinity for oxidative insertion into benzylic and N–O bonds compared to Platinum. Even in the presence of an acid, Pd/C rapidly cleaves the N–O bond of the intermediate hydroxylamine to yield isobutylamine and water. Pd/C should only be selected if the primary amine is the desired end-product.
3. Homogeneous Iridium Complexes – The High-Turnover Alternative Recent advancements in homogeneous catalysis () utilize cationic iridium complexes (e.g., [Ir(Cp*)Cl₂]₂) for transfer hydrogenation.
-
The Causality: Homogeneous catalysts bypass the mass-transfer limitations of heterogeneous H₂ gas systems. By using a transfer hydrogenation agent (like formic acid/triethylamine) and a catalytic amount of Trifluoroacetic Acid (TFA), the oxime carbon becomes highly electrophilic. The Iridium-hydride intermediate selectively attacks the C=N bond without interacting destructively with the N–O bond, yielding exceptionally high Turnover Numbers (TON) up to 4000.
Experimental Methodologies
The following protocols are designed as self-validating systems , ensuring that the researcher has clear physical or chemical indicators of success at each critical step.
Comparative workflows for heterogeneous and homogeneous catalytic synthesis.
Protocol A: Heterogeneous Pt/C Hydrogenation (Industrial Standard)
This protocol utilizes stoichiometric acid to prevent over-reduction.
-
Preparation: Dissolve 10 mmol of isobutyraldehyde oxime in 20 mL of absolute ethanol in a pressure-rated hydrogenation vessel.
-
Acidification: Slowly add 10.5 mmol (1.05 equiv) of concentrated HCl. Self-Validation: Check the pH with indicator paper; it must be < 2 to ensure complete protonation of the future product.
-
Catalyst Addition: Add 50 mg of 5% Pt/C. Purge the vessel with N₂ three times to remove oxygen.
-
Hydrogenation: Pressurize the vessel with H₂ gas to 3 bar and stir vigorously at 25 °C. Self-Validation: Monitor the pressure gauge. The reaction is complete when H₂ pressure stabilizes and uptake ceases (typically 2–4 hours), indicating the C=N bond is fully reduced.
-
Filtration: Vent the H₂ safely. Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with 10 mL of ethanol.
-
Basification & Extraction: Concentrate the filtrate under reduced pressure. Add 15 mL of water, then slowly add saturated aqueous NaHCO₃ until the pH reaches ~8. Self-Validation: The cessation of CO₂ bubbling provides a visual confirmation that the hydrochloride salt has been fully neutralized to the free base. Extract with Dichloromethane (3 x 15 mL), dry over Na₂SO₄, and concentrate to yield pure IBHA.
Protocol B: Homogeneous Iridium Transfer Hydrogenation (Lab Scale / High TON)
This protocol is ideal for complex substrates where high pressures are undesirable.
-
Preparation: In a Schlenk flask under N₂, dissolve 10 mmol of isobutyraldehyde oxime in 20 mL of anhydrous dichloromethane (DCM).
-
Catalyst & Additive: Add 0.05 mol% of [Ir(Cp*)Cl₂]₂ and 10 mol% of Trifluoroacetic Acid (TFA).
-
Reductant Addition: Slowly add a 5:2 azeotropic mixture of Formic Acid / Triethylamine (HCO₂H/TEA) (15 mmol).
-
Reaction: Stir the mixture at 40 °C for 12 hours. Self-Validation: Monitor reaction progress via TLC (stain with Ninhydrin) or GC-MS. The disappearance of the oxime peak confirms completion.
-
Workup: Quench the reaction with water (20 mL), separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, dry over Na₂SO₄, and purify via flash column chromatography to isolate IBHA.
Conclusion & Selection Guide
-
Choose Pt/C + HCl if you require a reliable, easily scalable, and cost-effective method for synthesizing isobutylhydroxylamine. The heterogeneous nature allows for simple filtration, and the acid-poisoning mechanism guarantees high chemoselectivity.
-
Choose Homogeneous Iridium if you are working on a small-to-medium lab scale, require exceptionally high turnover numbers, or lack the infrastructure to safely handle pressurized H₂ gas.
-
Avoid Pd/C entirely for this specific transformation unless your target molecule is isobutylamine.
References
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry Europe / PMC, 2021. 1
-
Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry (RSC Publishing), 2018.
-
Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI, 2022. 2
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Isobutylhydroxylamine
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory operations. This guide provides a comprehensive, in-depth technical overview of the proper disposal procedures for isobutylhydroxylamine, grounded in scientific principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream safely and effectively, fostering a culture of safety and responsibility within your laboratory.
Understanding Isobutylhydroxylamine: A Profile of Potential Hazards
Before we delve into disposal procedures, it is paramount to understand the inherent hazards of isobutylhydroxylamine. As a substituted hydroxylamine, it shares properties with a class of compounds known for their reactivity and potential instability.
Key Hazard Considerations:
-
Reactivity: Hydroxylamine and its derivatives can be unstable and may decompose, especially when heated or in the presence of certain metals. This decomposition can be exothermic and potentially explosive.
-
Toxicity: Isobutylhydroxylamine is harmful if swallowed or in contact with skin. It can cause skin and serious eye irritation.
-
Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, strong bases, and certain metals, as these can trigger vigorous or explosive reactions.
A thorough understanding of these hazards, as detailed in the Safety Data Sheet (SDS), is the first line of defense in ensuring safe handling and disposal.
The Regulatory Landscape: Adherence to OSHA and EPA Mandates
The disposal of isobutylhydroxylamine is governed by a stringent regulatory framework established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
OSHA's Laboratory Standard and the Chemical Hygiene Plan
OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development and implementation of a Chemical Hygiene Plan (CHP) .[1][2][3][4][5][6][7][8][9] The CHP is a written program that outlines procedures to protect laboratory workers from chemical hazards. Your laboratory's CHP is the primary document you should consult for chemical waste disposal procedures. It should include:
-
Standard Operating Procedures (SOPs): Detailed instructions for the safe handling and disposal of hazardous chemicals.
-
Waste Management Policies: Clear guidelines on the collection, segregation, and storage of chemical waste.
-
Emergency Procedures: Protocols for responding to chemical spills or accidental exposures.
EPA's Resource Conservation and Recovery Act (RCRA)
The EPA's RCRA gives the agency the authority to control hazardous waste from its generation to its ultimate disposal, a concept known as "cradle-to-grave" management.[10][11][12] Laboratories that generate hazardous waste are subject to RCRA regulations.
Waste Characterization:
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics:
-
Ignitability (D001): Can create fire under certain conditions.
-
Corrosivity (D002): Can corrode metal containers.
-
Reactivity (D003): Is unstable under normal conditions and can create explosions or toxic fumes.
-
Toxicity (D004-D043): Is harmful or fatal when ingested or absorbed.
Given its properties, isobutylhydroxylamine waste would likely be classified as a reactive (D003) and potentially toxic hazardous waste. The specific "D" code for toxicity would depend on the concentration and any other components in the waste stream. It is the responsibility of the waste generator (the laboratory) to properly characterize the waste.
Step-by-Step Disposal Protocol for Isobutylhydroxylamine
The following protocol provides a systematic approach to the safe disposal of isobutylhydroxylamine, from the point of generation to its final removal from the laboratory.
Immediate Waste Collection and Segregation
The Principle of Immediate Segregation: To prevent dangerous reactions, it is imperative to segregate isobutylhydroxylamine waste at the point of generation. Never mix it with other waste streams unless you have explicit knowledge of their compatibility.
Step-by-Step Procedure:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all isobutylhydroxylamine waste, including contaminated personal protective equipment (PPE), pipette tips, and absorbent materials from any spills.
-
Container Compatibility: The container must be made of a material compatible with isobutylhydroxylamine. High-density polyethylene (HDPE) is generally a suitable choice. Avoid metal containers due to potential reactivity.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Isobutylhydroxylamine," and a clear indication of the associated hazards (e.g., "Reactive," "Toxic").
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
On-Site Accumulation and Storage
Regulatory Adherence in Storage: Your laboratory's hazardous waste accumulation area must comply with both OSHA and EPA regulations.
Key Storage Requirements:
-
Satellite Accumulation Area (SAA): Designate an SAA at or near the point of waste generation. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
-
Segregation from Incompatibles: Ensure the SAA is located away from incompatible chemicals, particularly strong oxidizing agents and strong bases.
-
Regular Inspections: Visually inspect the waste container and the SAA weekly for any signs of leaks, degradation, or improper labeling.
Professional Disposal: The Only Safe Option
The Rationale Against In-Laboratory Treatment: Due to the reactive and potentially unstable nature of isobutylhydroxylamine, in-laboratory treatment or neutralization by researchers is strongly discouraged unless a specifically validated and approved protocol is in place and performed by highly trained personnel. The risks of uncontrolled exothermic reactions, explosions, or the generation of toxic byproducts are significant.
The Professional Disposal Workflow:
-
Contact your Environmental Health and Safety (EHS) Department: Your institution's EHS department is your primary resource for hazardous waste disposal. They have established procedures and contracts with licensed hazardous waste disposal companies.
-
Schedule a Waste Pickup: Follow your EHS department's procedures to schedule a pickup for your full or no-longer-needed container of isobutylhydroxylamine waste.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is a legal requirement under RCRA.
Emergency Procedures: Spill Management
In the event of an isobutylhydroxylamine spill, a swift and appropriate response is crucial to mitigate risks.
Immediate Actions:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and increase ventilation (if safe to do so).
-
Consult the SDS: The SDS provides specific guidance on spill cleanup procedures.
-
Use Appropriate PPE: At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent for a neat spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal process, the following workflow diagram has been created.
Caption: A logical workflow for the proper disposal of isobutylhydroxylamine.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste pH | N/A (Do not neutralize) | Risk of uncontrolled exothermic reaction. |
| Storage Time in SAA | Per institutional CHP | Compliance with EPA regulations. |
| Flash Point | Refer to SDS | Determines ignitability characteristic (D001). |
| Toxicity Data | Refer to SDS | Informs toxicity characteristic determination. |
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of isobutylhydroxylamine is not merely a procedural task; it is a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard awareness, regulatory compliance, and systematic waste management outlined in this guide, you can ensure that your handling of this chemical is as rigorous and responsible as your scientific research. Always prioritize safety, consult your institution's Chemical Hygiene Plan and EHS department, and never hesitate to seek guidance when in doubt.
References
-
Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
Youngstown State University. (n.d.). OSHA Laboratory Standard / Chemical Hygiene Guide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Hygiene Plan. Office of Research Services. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Marketing Services. (2021, June 2). RCRA Hazardous Waste Lists: D, U, K & F Defined. Retrieved from [Link]
-
NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
New Pig. (n.d.). RCRA 101 Part 3: Listed and Characteristic Wastes. Retrieved from [Link]
-
St. Mary's University. (2025, November). Chemical Hygiene Plan (Environmental). Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Stanford University. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]
Sources
- 1. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. RCRA Hazardous Waste Lists: D, U, K & F Defined [emsllcusa.com]
- 5. osha.gov [osha.gov]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. ors.od.nih.gov [ors.od.nih.gov]
- 9. stmarytx.edu [stmarytx.edu]
- 10. odu.edu [odu.edu]
- 11. osti.gov [osti.gov]
- 12. EP0963953A2 - Method of decomposing hydroxylamine in aqueous solutions - Google Patents [patents.google.com]
Personal protective equipment for handling Isobutylhydroxylamine
As a Senior Application Scientist, I have designed this operational guide to move beyond the basic regulatory text of a Safety Data Sheet (SDS). When handling highly reactive intermediates like Isobutylhydroxylamine (commonly utilized and stabilized as O-Isobutylhydroxylamine hydrochloride, CAS: 6084-58-8)[1], understanding the causality behind a safety protocol is just as critical as the procedure itself.
This guide provides drug development professionals and synthetic chemists with a self-validating framework for the safe operation, personal protective equipment (PPE) selection, and disposal of Isobutylhydroxylamine.
Hazard Profile & Mechanistic Causality
To engineer an effective safety setup, we must first analyze the chemical behavior and GHS hazard classifications of Isobutylhydroxylamine hydrochloride[2]:
-
Corrosive Degradation (H315, H319, H335): As a hydrochloride salt, exposure to ambient moisture or thermal stress causes the compound to emit corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx)[2]. This necessitates stringent respiratory and ocular protection, as the fumes rapidly attack mucous membranes.
-
Acute Systemic Toxicity (H302, H312, H332): The compound is harmful via ingestion, inhalation, and dermal absorption[2]. Its low molecular weight (125.60 g/mol ) allows it to easily penetrate compromised skin barriers[1].
-
Nucleophilic Reactivity: In both biological and synthetic environments, the hydroxyl group of isobutylhydroxylamine acts as a potent nucleophile. For example, in the biosynthesis of the azoxy antibiotic valanimycin, it attacks ester linkages (such as seryl-tRNA)[3]. In a laboratory setting, accidental contact with strong oxidizing agents can trigger rapid, uncontrolled exothermic degradation[2].
Biological Application Context
Understanding the compound's role in drug development helps anticipate operational scales. In the bacterial biosynthesis of valanimycin, isobutylamine is oxidized to isobutylhydroxylamine by the monooxygenase VlmH. Subsequently, the transferase VlmA catalyzes the addition of a seryl group[3][4].
Figure 1: Biosynthetic pathway of valanimycin illustrating the role of Isobutylhydroxylamine.
Quantitative PPE Matrix
Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to mitigate the hazards of Isobutylhydroxylamine hydrochloride based on.
| PPE Category | Specification / Standard | Quantitative Metric | Causality / Rationale |
| Hand Protection | Nitrile Gloves (EN 374) | Thickness ≥ 0.11 mm; Breakthrough > 480 min | Prevents rapid dermal absorption (H312) and severe skin irritation (H315). Double-gloving is mandatory. |
| Eye Protection | Safety Goggles (EN 166) | Zero or indirect venting | Protects against severe ocular irritation (H319) and prevents ambient HCl fumes from contacting the eyes. |
| Respiratory | Particulate Respirator | FFP2 / N95 (Filtration ≥ 94%) | Required if handling powder outside a validated fume hood to prevent inhalation of toxic dust (H332)[2]. |
| Body Protection | Flame-Resistant Lab Coat | 100% Cotton or Nomex | Mitigates exposure during accidental exothermic degradation or particulate spills. |
Self-Validating Operational Workflow
Standard operating procedures (SOPs) often fail due to human error. This protocol integrates self-validation steps to ensure absolute compliance and safety during handling.
Figure 2: Self-validating operational workflow for handling Isobutylhydroxylamine.
Step 1: Pre-Operation Validation
-
Action: Activate the chemical fume hood and ensure the sash is at the correct operational height.
-
Self-Validation: Do not rely solely on the digital monitor. Perform a "tissue flutter test" by taping a small strip of tissue to the bottom of the sash. If the tissue pulls steadily inward, the draft is sufficient (≥ 0.5 m/s).
-
Causality: A verified draft prevents the inhalation of HCl fumes generated by ambient moisture reacting with the hydrochloride salt[2].
Step 2: PPE Donning & Integrity Check
-
Action: Don double nitrile gloves, a lab coat, and safety goggles.
-
Self-Validation: Before donning, trap air in the gloves and squeeze to inflate the fingers. If no air escapes, the glove is free of micro-punctures.
Step 3: Dispensing and Weighing
-
Action: Weigh the Isobutylhydroxylamine hydrochloride using an anti-static analytical balance.
-
Self-Validation: Observe the powder. If it appears clumped or wet, it has absorbed moisture and may be actively releasing HCl gas. Seal immediately and move to a desiccator.
-
Causality: The compound is highly hygroscopic; controlling static and moisture prevents both inaccurate dosing and hazardous degradation[2].
Step 4: Decontamination and Doffing
-
Action: Wipe down the balance and fume hood surfaces with a damp, soapy towel, followed by a dry wipe[2].
-
Self-Validation: Swab the cleaned area with a pH test strip moistened with DI water. A neutral reading (pH ~7.0) confirms the complete removal of acidic hydrochloride residues.
Spill Response and Disposal Plan
Immediate and correct response to spills prevents widespread laboratory contamination and respiratory hazards[2].
Dry Spills (Powder):
-
Isolate: Alert personnel and restrict access to the area.
-
Contain: Do not use water initially. Adding water to the concentrated powder will rapidly dissolve the salt and spread the acidic hazard[2].
-
Collect: Use a dedicated, spark-proof vacuum with a HEPA filter, or gently sweep using a static-free brush into a sealable plastic container[2].
-
Neutralize: Once the bulk powder is removed, wash the area with copious amounts of water and a mild alkaline detergent to neutralize residual HCl[2].
Waste Disposal:
-
Categorization: Classify as Halogenated Organic Waste due to the hydrochloride salt.
-
Storage: Store in a clearly labeled, tightly sealed, dry container away from direct sunlight and oxidizing agents[2].
-
Validation: Ensure the secondary containment bin is completely dry. Moisture trapped in the bin can degrade the primary container over time.
References
-
Garg, R. P., et al. "Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA." PubMed Central (PMC), National Institutes of Health. Available at:[Link]
-
"Conserved Enzymatic Cascade for Bacterial Azoxy Biosynthesis." Journal of the American Chemical Society. Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
